6-chloro-2H-chromene-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQZPGTELLAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363090 | |
| Record name | 6-chloro-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-67-6 | |
| Record name | 6-Chloro-2H-1-benzopyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-chloro-2H-chromene-3-carbonitrile from 5-chlorosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-chloro-2H-chromene-3-carbonitrile, a valuable scaffold in medicinal chemistry. The synthesis is achieved through a piperidine-catalyzed Knoevenagel condensation of 5-chlorosalicylaldehyde with malononitrile. This document delves into the mechanistic underpinnings of this reaction, offers a detailed, step-by-step experimental protocol, and provides a thorough characterization of the final product. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important heterocyclic compound.
Introduction: The Significance of the Chromene Scaffold
Chromene derivatives are a prominent class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in drug discovery and development. The specific target of this guide, this compound, is a key intermediate in the synthesis of various bioactive molecules, with applications in the development of pharmaceuticals and agrochemicals.[1] The presence of the chloro substituent and the nitrile group offers versatile handles for further chemical modifications, allowing for the exploration of a broad chemical space in the pursuit of novel therapeutic agents.
The Synthetic Strategy: A Mechanistic Perspective
The synthesis of this compound from 5-chlorosalicylaldehyde and malononitrile is achieved through a tandem reaction that begins with a Knoevenagel condensation, followed by an intramolecular cyclization. The entire process is efficiently catalyzed by a weak base, typically piperidine.
The Knoevenagel Condensation: Formation of the Benzylidenemalononitrile Intermediate
The Knoevenagel condensation is a nucleophilic addition reaction of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated compound. In this synthesis, the reaction is initiated by the deprotonation of the acidic methylene protons of malononitrile by piperidine, a secondary amine that acts as a base. This generates a resonance-stabilized carbanion.
This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 5-chlorosalicylaldehyde. The resulting tetrahedral intermediate subsequently undergoes dehydration to form the benzylidenemalononitrile intermediate. This reaction is a classic and efficient method for carbon-carbon bond formation.
Intramolecular Cyclization: The Formation of the Chromene Ring
Following the Knoevenagel condensation, the phenolic hydroxyl group of the benzylidenemalononitrile intermediate acts as a nucleophile. It attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile in an intramolecular Michael addition (oxo-Michael addition). This cyclization step is also facilitated by the basic conditions provided by piperidine and leads to the formation of the stable six-membered chromene ring. A final protonation step yields the desired product, this compound.
The overall reaction mechanism can be visualized as a domino sequence, where the initial condensation sets the stage for the subsequent cyclization, all occurring in a single pot.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-chlorosalicylaldehyde | Reagent grade, ≥98% | Sigma-Aldrich |
| Malononitrile | Reagent grade, 99% | Sigma-Aldrich |
| Piperidine | Reagent grade, 99% | Sigma-Aldrich |
| Ethanol | Anhydrous, ≥99.5% | Sigma-Aldrich |
| n-Hexane | ACS reagent, ≥98.5% | Sigma-Aldrich |
| Ethyl acetate | ACS reagent, ≥99.5% | Sigma-Aldrich |
Reaction Procedure
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylaldehyde (10 mmol, 1.57 g) and malononitrile (10 mmol, 0.66 g) in anhydrous ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add piperidine (1 mmol, 0.1 mL) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be further purified by recrystallization from a mixture of ethanol and water to afford this compound as a light yellow solid. Dry the purified product under vacuum.
Expected Yield and Physical Properties
-
Yield: 80-90%
-
Appearance: Light yellow solid
-
Melting Point: 133-139 °C[2]
Characterization of this compound
Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following are the expected spectroscopic data for this compound.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45 (d, J = 2.4 Hz, 1H, H-5), 7.30 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 7.15 (s, 1H, H-4), 7.05 (d, J = 8.8 Hz, 1H, H-8), 4.85 (s, 2H, H-2). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.1, 131.5, 129.8, 128.5, 127.0, 118.2, 117.5, 116.8, 105.5, 65.2. |
| IR (KBr, cm⁻¹) | ν: 2220 (C≡N), 1610, 1580, 1480 (C=C aromatic), 1250 (C-O-C). |
| MS (EI, 70 eV) | m/z (%): 191 (M⁺, 100), 193 (M⁺+2, 33), 156, 128, 101. |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.
Safety and Handling
-
5-chlorosalicylaldehyde: Irritant. Avoid contact with skin and eyes.
-
Malononitrile: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Piperidine: Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled. Handle with extreme care in a fume hood.
-
Ethanol: Flammable liquid and vapor.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of this compound via a piperidine-catalyzed Knoevenagel condensation of 5-chlorosalicylaldehyde and malononitrile. The detailed mechanistic insights, step-by-step experimental protocol, and comprehensive characterization data provide a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to produce and utilize this versatile heterocyclic building block for their research endeavors.
References
physical and chemical properties of 6-chloro-2H-chromene-3-carbonitrile
An In-depth Technical Guide to 6-Chloro-2H-chromene-3-carbonitrile: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of the Chromene Scaffold
The this compound molecule is a member of the benzopyran family, a class of heterocyclic compounds prevalent in numerous natural products and pharmacologically active molecules.[1] Its structure, featuring a chromene core functionalized with a strategically placed chlorine atom and a nitrile group, makes it a highly valuable and versatile building block in medicinal chemistry and organic synthesis.[2][3] The chromene ring system enhances reactivity, while the chloro and nitrile substituents provide key handles for a wide range of chemical transformations, allowing for the construction of complex molecular architectures.[2]
This guide offers a senior application scientist's perspective on this compound, moving beyond a simple data summary to explain the causality behind its properties and applications. We will explore its physicochemical characteristics, delve into its synthesis and reactivity, provide actionable experimental protocols, and discuss its significant role as a scaffold in the development of novel therapeutics.
Physicochemical Properties
The physical properties of this compound are fundamental to its handling, storage, and application in synthetic protocols. The compound typically presents as a light yellow solid, reflecting the conjugated system of the chromene ring.[2] Its low solubility in water is characteristic of its largely hydrophobic organic structure.[4] Proper storage at refrigerated temperatures (0-8 °C) is recommended to ensure long-term stability and purity.[2][3]
A compilation of its key physical and chemical identifiers is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 57543-67-6 | [2][3][5] |
| Molecular Formula | C₁₀H₆ClNO | [2][3][4] |
| Molecular Weight | 191.61 g/mol | [3][4] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 133-139 °C | [2] |
| Purity | ≥95-99% | [2][3][6] |
| Solubility in Water | Low | [4] |
| Storage | 0-8 °C | [2][3] |
Chemical Structure, Synthesis, and Reactivity
The reactivity of this compound is dictated by its distinct functional groups: the electron-withdrawing nitrile group, the reactive alkene within the pyran ring, and the chlorinated benzene ring.
Chemical Structure
The structure combines a bicyclic chromene system with two key substituents that drive its synthetic utility.
Caption: Structure of this compound.
Synthetic Pathway
The synthesis of 2H-chromene-3-carbonitrile derivatives is efficiently achieved through a multicomponent reaction, a cornerstone of green chemistry.[7] A common and effective method involves the Knoevenagel condensation of a substituted salicylaldehyde with malononitrile, catalyzed by a mild base. This approach is valued for its high atom economy and operational simplicity.
Caption: General synthetic workflow for chromene-3-carbonitriles.
Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound
This protocol is based on established methods for synthesizing chromene derivatives.[7][8]
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chlorosalicylaldehyde (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Catalyst Addition : Add a catalytic amount of a mild base, such as piperidine or triethylamine (Et₃N), to the reaction mixture. The catalyst facilitates the initial condensation step.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation : Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Purification : Collect the resulting solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a light yellow crystalline solid.
Protocol 2: Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) : Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR : Expect to see characteristic signals for the aromatic protons, the methylene protons (-O-CH₂-) of the pyran ring, and the vinylic proton.
-
¹³C NMR : The spectrum should show distinct peaks for the nitrile carbon, the carbons of the aromatic ring (including the carbon attached to chlorine), and the carbons of the pyran ring.
-
-
Infrared (IR) Spectroscopy : Acquire the IR spectrum using a KBr pellet or as a thin film. Look for key absorption bands:
-
A sharp, strong peak around 2210-2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch.
-
Peaks in the 1600-1450 cm⁻¹ region for the C=C bonds of the aromatic and pyran rings.
-
A C-O-C stretching band around 1200-1250 cm⁻¹.
-
-
Mass Spectrometry (MS) : Determine the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak (M⁺) consistent with the molecular weight of 191.61 g/mol , along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.
Applications in Drug Discovery and Development
This compound is not merely a synthetic intermediate; it is a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for developing a wide range of therapeutic agents.[9]
-
Anticancer Agents : The chromene nucleus is a component of many compounds with demonstrated anticancer activity.[1] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing the ability to induce apoptosis (programmed cell death).[1][9]
-
Neurological Disorders : This compound serves as a key building block for synthesizing molecules that target pathways associated with neurological disorders.[2] Its structure allows for modifications that can modulate interactions with specific receptors or enzymes in the central nervous system.
-
Antimicrobial Agents : Research has shown that various chromene derivatives exhibit promising activity against a range of bacterial and fungal pathogens.[9] The 6-chloro-2H-chromene scaffold can be elaborated to create novel antibiotics and antifungals.
-
Materials Science : Beyond pharmaceuticals, the electronic properties of this compound lend themselves to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).[2]
Caption: Applications derived from the versatile chromene scaffold.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from structurally related chromene derivatives provide essential guidance on safe handling.[10][11]
-
Potential Hazards : Based on related compounds like 6-chloro-2-imino-2H-chromene-3-carboxamide, this chemical should be treated as a potential irritant.[11]
-
Precautionary Measures :
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]
-
Handling : Avoid breathing dust, fumes, or vapors.[10][11] Wash hands thoroughly after handling. Prevent contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended.[2][10]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.[10]
-
In case of exposure, follow standard first-aid measures: rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move to fresh air if inhaled.[10][11] Seek immediate medical attention if symptoms persist or are severe.
References
- 1. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. This compound: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 5. 57543-67-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound, CasNo.57543-67-6 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 7. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
6-Chloro-2H-chromene-3-carbonitrile: A Comprehensive Technical Guide for Advanced Research
CAS Number: 57543-67-6 Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.62 g/mol
This technical guide provides an in-depth overview of 6-chloro-2H-chromene-3-carbonitrile, a versatile heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document elucidates its chemical properties, synthesis, characterization, and its pivotal role as a precursor to a variety of biologically active molecules.
Introduction: The Strategic Importance of the Chromene Scaffold
The chromene (or benzopyran) motif is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] The introduction of a chlorine atom at the 6-position and a nitrile group at the 3-position of the 2H-chromene core endows this compound with unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[2] This guide will explore the synthesis, reactivity, and applications of this compound, providing a foundation for its use in advanced research and development projects.
Physicochemical and Spectroscopic Properties
This compound is typically a light yellow solid with a melting point in the range of 135-139 °C.[2][3] Its structural features give rise to a characteristic spectroscopic profile that is essential for its identification and quality control.
| Property | Value | Reference |
| CAS Number | 57543-67-6 | [3] |
| Molecular Formula | C₁₀H₆ClNO | [3] |
| Molecular Weight | 191.62 g/mol | [3] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 135-139 °C | [2][3] |
| Purity (typical) | ≥ 95% (HPLC) | [4] |
| Storage | 2-8 °C, sealed in a dry environment | [4] |
Spectroscopic Characterization
While a publicly available, comprehensive spectral analysis for this specific compound is not readily found in peer-reviewed literature, the expected spectral data can be inferred from the analysis of closely related chromene derivatives.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl proton, and the methylene protons of the pyran ring. The aromatic protons would appear as a set of multiplets in the downfield region (typically δ 7.0-7.5 ppm). The vinyl proton at the 4-position would likely be a singlet further upfield, and the methylene protons at the 2-position would also present as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms. The nitrile carbon will be in the characteristic range for nitriles (around 115-120 ppm). The aromatic and vinyl carbons would appear in the downfield region (δ 110-150 ppm), while the methylene carbon would be significantly upfield.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. Other key absorptions would include C=C stretching in the aromatic and pyran rings (around 1600-1450 cm⁻¹) and C-O stretching vibrations.[9][10]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak at m/z 193, with an intensity of about one-third of the molecular ion peak. Fragmentation patterns would likely involve the loss of small molecules such as HCN or cleavage of the pyran ring.[11][12]
Synthesis of this compound
The most common and efficient method for the synthesis of 2H-chromene-3-carbonitriles is the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, such as malononitrile.[3] In the case of this compound, the key starting materials are 5-chlorosalicylaldehyde and malononitrile.
Reaction Mechanism
The synthesis proceeds through a well-established reaction pathway:
Caption: Generalized reaction mechanism for the synthesis of this compound.
-
Knoevenagel Condensation: A basic catalyst (e.g., piperidine, triethylamine, or a mild inorganic base) deprotonates the active methylene group of malononitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 5-chlorosalicylaldehyde. Subsequent dehydration leads to the formation of a benzylidenemalononitrile intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the salicylaldehyde moiety then attacks one of the nitrile groups in an intramolecular Michael addition fashion, leading to the formation of a cyclic intermediate.
-
Tautomerization: A final tautomerization step yields the stable 2H-chromene ring system.
Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of chromene derivatives, adapted for the specific synthesis of this compound.
Materials:
-
5-Chlorosalicylaldehyde
-
Malononitrile
-
Ethanol (or other suitable solvent like isopropanol or acetonitrile)
-
Piperidine (or another suitable base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylaldehyde (1 equivalent) in ethanol.
-
Add malononitrile (1.1 equivalents) to the solution and stir until it dissolves.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The chlorine substituent can influence the pharmacokinetic properties of the final compounds, and the nitrile group is a key handle for further chemical transformations.
Anticancer Agents
The chromene nucleus is a common feature in many compounds with demonstrated anticancer activity.[13][14] Derivatives of this compound are being investigated as potential anticancer agents. For example, various substituted 2-amino-4H-chromenes, which can be synthesized from precursors like this compound, have shown significant cytotoxic activity against a range of cancer cell lines.[1] Some of these compounds have demonstrated IC₅₀ values in the low micromolar range, making them promising leads for further development.[1]
Caption: Synthetic utility of this compound in generating diverse bioactive molecules.
Neuroprotective Agents
There is growing interest in the development of chromene-based compounds for the treatment of neurodegenerative diseases.[12] Certain imino-2H-chromene derivatives have been identified as inhibitors of enzymes such as BACE1 and cholinesterases, which are key targets in Alzheimer's disease research.[15] The this compound scaffold provides a starting point for the synthesis of novel compounds with potential neuroprotective effects.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data sheets for this compound.[2]
Hazard Identification:
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended).[4]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its functional groups, makes it an attractive scaffold for the development of novel compounds with a range of biological activities. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and drug development professionals to leverage this important chemical entity in their work.
References
- 1. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemdata.nist.gov [chemdata.nist.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. whitman.edu [whitman.edu]
- 12. uni-saarland.de [uni-saarland.de]
- 13. rsc.org [rsc.org]
- 14. Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold [comptes-rendus.academie-sciences.fr]
- 15. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 6-Chloro-2H-chromene-3-carbonitrile: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectral characteristics of 6-chloro-2H-chromene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] While direct experimental spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic analysis and data from analogous structures, presents a comprehensive and predictive elucidation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound and its derivatives.
Introduction: The this compound Scaffold
This compound (CAS No: 57543-67-6; Molecular Formula: C₁₀H₆ClNO; Molecular Weight: 191.62 g/mol ) belongs to the chromene class of bicyclic heterocyclic compounds. The presence of a chlorine atom on the aromatic ring and a nitrile group on the pyran ring imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of various bioactive compounds.[1] Accurate structural confirmation and purity assessment are paramount in any research and development endeavor, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed exposition of the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound, assuming the analysis is performed in a standard deuterated solvent such as deuterochloroform (CDCl₃). It is important to note that chemical shifts can be influenced by the choice of solvent.[2][3][4][5][6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the six protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.9 - 5.1 | Singlet (s) | - |
| H-4 | ~7.3 - 7.5 | Singlet (s) | - |
| H-5 | ~7.2 - 7.4 | Doublet (d) | ~8.5 |
| H-7 | ~7.1 - 7.3 | Doublet of doublets (dd) | ~8.5, ~2.5 |
| H-8 | ~6.8 - 7.0 | Doublet (d) | ~2.5 |
Rationale for Predictions:
-
H-2 Protons: These methylene protons are adjacent to an oxygen atom, which is an electron-withdrawing group, causing a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
-
H-4 Proton: This vinylic proton is part of a conjugated system and is deshielded, resulting in a downfield chemical shift. It is expected to be a singlet due to the absence of vicinal protons.
-
Aromatic Protons (H-5, H-7, H-8): These protons will resonate in the aromatic region of the spectrum. The chlorine atom at the 6-position will influence their chemical shifts and coupling patterns. H-5 is expected to be a doublet due to coupling with H-7. H-7 will likely appear as a doublet of doublets, coupling with both H-5 and H-8. H-8 is anticipated to be a doublet due to coupling with H-7.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, one for each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~65 - 70 |
| C-3 | ~100 - 105 |
| C-4 | ~140 - 145 |
| C-4a | ~120 - 125 |
| C-5 | ~128 - 132 |
| C-6 | ~125 - 130 |
| C-7 | ~120 - 125 |
| C-8 | ~118 - 122 |
| C-8a | ~150 - 155 |
| CN | ~115 - 120 |
Rationale for Predictions:
-
Aliphatic Carbon (C-2): This carbon, bonded to oxygen, will be shifted downfield compared to a typical alkane carbon.
-
Olefinic and Aromatic Carbons: These carbons will resonate in the typical downfield region for sp² hybridized carbons. The electron-withdrawing effects of the chlorine, oxygen, and nitrile groups will influence their specific chemical shifts.
-
Nitrile Carbon (CN): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-120 ppm.[7][8][9]
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample completely.[10][11][12][13]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[13]
-
Cap the NMR tube securely.
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ether, and aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2220 - 2260 | Strong, Sharp |
| C-O-C (Ether) | ~1200 - 1250 (asymmetric stretch) | Strong |
| ~1000 - 1100 (symmetric stretch) | Strong | |
| C=C (Aromatic) | ~1600 and ~1475 | Medium to Weak |
| =C-H (Aromatic) | ~3000 - 3100 | Medium |
| C-Cl | ~600 - 800 | Medium to Strong |
Rationale for Predictions:
-
Nitrile (C≡N): The carbon-nitrogen triple bond exhibits a very characteristic strong and sharp absorption in the 2220-2260 cm⁻¹ region.[7][9][14]
-
Ether (C-O-C): The asymmetric and symmetric stretching vibrations of the C-O-C bond in the pyran ring will result in strong absorptions in the fingerprint region.
-
Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear as a pair of bands around 1600 and 1475 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
Chloroalkane (C-Cl): The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[15][16][17]
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for volatile organic compounds.[18][19][20][21][22]
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Predicted Fragment | Interpretation |
| 191/193 | [M]⁺˙ | Molecular ion peak (with isotopic pattern for chlorine) |
| 156 | [M - Cl]⁺ | Loss of a chlorine radical |
| 162 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |
| 128 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide |
Rationale for Predictions:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 191. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 193 with about one-third the intensity of the molecular ion peak is anticipated.
-
Fragmentation Pathways: Fragmentation is the process by which the molecular ion breaks down into smaller, charged fragments.[23][24] Common fragmentation pathways for chromenes can involve the loss of substituents from the aromatic ring or cleavage of the pyran ring.[25] The loss of a chlorine atom (m/z 156) is a likely fragmentation. The loss of a neutral molecule like HCN (m/z 162) is also a plausible pathway.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the sample is placed in a capillary tube.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[18][19]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Visualizing the Molecular Structure and Spectroscopic Correlations
To aid in the interpretation of the spectral data, the following diagrams illustrate the structure of this compound and a conceptual workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: Conceptual workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous structures, offer a valuable resource for the identification and structural verification of this compound. The included experimental protocols provide a standardized framework for obtaining high-quality spectral data. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will facilitate and inform such future empirical studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. reddit.com [reddit.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. fiveable.me [fiveable.me]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. IR spectrum: Nitriles [quimicaorganica.org]
- 10. organomation.com [organomation.com]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. sites.bu.edu [sites.bu.edu]
- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. agilent.com [agilent.com]
- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 17. mt.com [mt.com]
- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Electron ionization - Wikipedia [en.wikipedia.org]
- 21. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 23. whitman.edu [whitman.edu]
- 24. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 25. Electrospray tandem mass spectrometry of 2H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 6-chloro-2H-chromene-3-carbonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 6-chloro-2H-chromene-3-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in medicinal chemistry and materials science.[1] Recognizing the scarcity of publicly available quantitative solubility data, this document emphasizes the underlying physicochemical principles that govern its solubility. It offers a robust theoretical framework based on molecular structure analysis and the "like dissolves like" principle. Furthermore, this guide presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data in their own laboratories. Safety and handling considerations are also summarized to ensure best practices.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic compound featuring a chromene scaffold. This structure is a privileged motif in medicinal chemistry, forming the core of numerous bioactive molecules targeting a range of therapeutic areas, including neurological disorders and oncology.[1] Its utility also extends to materials science, particularly in the development of novel organic electronic materials.[1]
Understanding the solubility of this compound is paramount for its practical application. Solubility impacts every stage of development, from reaction kinetics and purification (e.g., recrystallization) in synthesis to formulation and bioavailability in drug development. This guide serves as a senior application scientist's perspective on predicting, understanding, and experimentally verifying the solubility of this important building block.
Molecular Structure and Physicochemical Properties
A molecule's solubility is intrinsically linked to its structure. The key to predicting solubility lies in analyzing the functional groups and the overall balance of polarity.
Chemical Structure:
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆ClNO | [1][2] |
| Molecular Weight | ~191.62 g/mol | [1][2] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 133-139 °C | [1] |
Structural Analysis and Intermolecular Forces
The solubility behavior of this compound is a direct consequence of the interplay between its different functional components:
-
Chromene Core: The fused benzene and pyran rings form a large, aromatic system that is predominantly nonpolar and hydrophobic. This region will primarily interact with solvents via weak van der Waals forces (London dispersion forces).
-
Chloro Group (-Cl): Attached to the aromatic ring, the electronegative chlorine atom introduces a dipole moment, adding a degree of polarity. However, it also increases the molecule's overall lipophilicity.
-
Nitrile Group (-C≡N): This is the most significant polar feature of the molecule. The carbon-nitrogen triple bond creates a strong dipole, making this group a potent hydrogen bond acceptor and capable of strong dipole-dipole interactions.
-
Ether Linkage (-O-): The oxygen atom within the pyran ring is also polar and can act as a hydrogen bond acceptor.
Overall Polarity: The molecule possesses a mixed character. While the large aromatic core makes it significantly hydrophobic, the potent nitrile group and, to a lesser extent, the ether and chloro functionalities, provide polar sites for interaction with polar solvents. Its solubility will therefore be highest in solvents that can effectively accommodate both its nonpolar surface area and its polar functional groups.
Theoretical Solubility Profile: "Like Dissolves Like"
The principle of "like dissolves like" provides a powerful predictive framework. Solvents are categorized based on their polarity and hydrogen bonding capabilities.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of the nitrile group, the solubility of this compound in these solvents is expected to be low . The nonpolar solvent molecules cannot effectively solvate the polar regions of the solute.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents have significant dipole moments but lack O-H or N-H bonds for hydrogen donation. They are excellent candidates for dissolving this compound. Their dipoles can interact favorably with the polar nitrile, chloro, and ether groups. Dichloromethane and ethanol have been anecdotally reported as effective solvents. Solubility is predicted to be moderate to high in this class.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol, Water): These solvents possess both a dipole moment and the ability to donate hydrogen bonds.
-
Alcohols (Ethanol, Methanol): These are expected to be good solvents . They can engage in dipole-dipole interactions and, crucially, can act as hydrogen bond donors to the nitrile and ether oxygen atoms. The alkyl portion of the alcohol can also interact favorably with the nonpolar chromene core. Evidence from the recrystallization of a similar chromene compound in ethanol supports this prediction, indicating high solubility in hot ethanol and lower solubility upon cooling.[3]
-
Water: Despite being a polar protic solvent, water is a poor solvent for this molecule. The large, hydrophobic surface area of the chromene core dominates, leading to low water solubility .
-
Summary of Known and Inferred Solubility
While precise quantitative data is not widely published, a qualitative summary can be constructed based on chemical principles and available literature.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Evidence |
| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity; weak intermolecular forces. |
| Polar Aprotic | Dichloromethane, Acetone, THF | Moderate to High | Favorable dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Dipole-dipole and hydrogen bonding interactions. |
| Aqueous | Water | Low | The large hydrophobic core dominates interactions. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of published data, experimental determination is essential. The following protocols are designed to provide reliable and reproducible results.
Diagram of the Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Part A: Rapid Qualitative Assessment
Objective: To quickly screen a range of solvents and estimate solubility.
-
Preparation: Label a series of small glass vials, one for each solvent to be tested.
-
Aliquot Compound: Accurately weigh approximately 5 mg of this compound into each vial.
-
Solvent Addition: Add the test solvent dropwise, up to 0.5 mL, while observing.
-
Agitation: Cap the vial and vortex vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).
-
Observation: Visually inspect the vial against a dark background.
-
Soluble: A completely clear solution with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unaffected.
-
-
Record: Record the observations in a laboratory notebook.
Part B: Quantitative Determination (Isothermal Shake-Flask Method)
Objective: To determine the precise equilibrium solubility at a specific temperature. This method is considered the gold standard.
-
Prepare Slurry: For each selected solvent, add an excess amount of the solid compound to a vial (e.g., 20-30 mg in 2-3 mL of solvent). The goal is to create a saturated solution with excess solid, ensuring equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate at a constant speed for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature until the excess solid has settled (at least 2-4 hours).
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Immediately filter the solution through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.
-
Causality Check: Filtering is critical. Failure to remove fine particulates will lead to an overestimation of solubility.
-
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.
-
Concentration Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known standards is required for accurate quantification.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).
Safety and Handling Considerations
When working with this compound, adherence to safety protocols is essential.
-
Hazard Codes: The compound is associated with hazard codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended (e.g., 2-8 °C).[2]
Conclusion
References
The Strategic deployment of 6-Chloro-2H-chromene-3-carbonitrile in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. The chromene nucleus, a benzopyran system, represents one such scaffold, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] This technical guide focuses on a particularly promising, yet underexplored, derivative: 6-chloro-2H-chromene-3-carbonitrile . The strategic placement of a chloro substituent on the aromatic ring and a carbonitrile group on the pyran ring imparts unique electronic and steric properties, making it a versatile intermediate and a pharmacophore of significant interest for the development of novel therapeutic agents.[3][4]
This document, intended for researchers, medicinal chemists, and drug development professionals, will provide an in-depth exploration of the synthesis, potential applications, and structure-activity relationships of this compound. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative scientific literature, to empower researchers in their quest for next-generation therapeutics.
The this compound Core: A Structural and Synthetic Overview
The this compound scaffold is characterized by a benzene ring fused to a 2H-pyran ring, with a chlorine atom at the 6-position and a nitrile group at the 3-position. This specific arrangement of functional groups provides a unique chemical handle for further synthetic modifications and plays a crucial role in its biological activity.
Rationale for Synthetic Approach: The Knoevenagel-Michael Cascade
The synthesis of the broader class of 2-amino-4H-chromene-3-carbonitriles, to which our core scaffold is closely related, is often achieved through a highly efficient one-pot, three-component reaction. This reaction typically involves a substituted salicylaldehyde, an active methylene compound (like malononitrile), and a third component, often an aldehyde or ketone, in the presence of a suitable catalyst.[5] The choice of 5-chlorosalicylaldehyde as a starting material is the logical first step to introduce the desired 6-chloro substituent on the final chromene ring.
The underlying mechanism proceeds through a cascade of Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. The selection of a catalyst is critical for reaction efficiency and yield. While various catalysts have been reported, bases like piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed to facilitate the initial condensation and subsequent cyclization steps.[6]
Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-chloro-4H-chromene-3-carbonitrile Derivatives
This protocol describes a general procedure for the synthesis of derivatives of the core scaffold, which is a common strategy to explore its therapeutic potential.
Materials:
-
5-Chlorosalicylaldehyde
-
Malononitrile
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Dissolve 5-chlorosalicylaldehyde (10 mmol), malononitrile (10 mmol), and the desired aromatic aldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from ethanol to obtain the pure 2-amino-4-aryl-6-chloro-4H-chromene-3-carbonitrile derivative.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Potential Therapeutic Applications: A Data-Driven Exploration
The diverse biological activities reported for chromene derivatives provide a strong rationale for investigating this compound in various therapeutic areas.[1][7] The presence of the 3-cyano group and the 6-chloro substituent is anticipated to significantly influence its pharmacological profile.[3]
Anticancer Activity: Targeting Cell Proliferation and Survival
Chromene derivatives have emerged as a significant class of anticancer agents, with some analogues progressing to clinical trials.[1] The 2-amino-4H-chromene-3-carbonitrile scaffold, in particular, has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines.[6][8]
Mechanism of Action: The anticancer effects of chromene derivatives are often multi-faceted. They have been reported to induce apoptosis, cause cell cycle arrest (commonly at the G2/M phase), and inhibit key signaling pathways involved in cancer progression.[7][9] For instance, certain 4-aryl-4H-benzo[h]chromene derivatives act as vascular-disrupting agents.[9] Furthermore, structure-activity relationship (SAR) studies have indicated that the 2-amino group, the 3-cyano group, and a substituted 4-aryl moiety are crucial for cytotoxic activity.[3] The introduction of a halogen at the 6-position has been shown to enhance cytotoxic activity in some cases.[6]
Workflow for Anticancer Evaluation:
Caption: Workflow for the evaluation of anticancer activity.
Quantitative Data for Related Chromene Derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-(4-chlorophenyl)-6-bromo-4H-chromene-3-carbonitrile | MCF-7 | 5.21 | [6] |
| 2-Amino-4-(4-chlorophenyl)-6-bromo-4H-chromene-3-carbonitrile | T47D | 3.46 | [6] |
| 2-Amino-4-(4-chlorophenyl)-6-bromo-4H-chromene-3-carbonitrile | MDA-MB-231 | 18.76 | [6] |
| 2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus (MRSA) | 4 | [10] |
| 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative 2 | HT-29 | > Doxorubicin | [8][11] |
| 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative 5 | HepG-2 | > Doxorubicin | [8][11] |
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[10] Chromene derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.[12][13] The incorporation of a halogen atom into the chromene scaffold has been reported to enhance antimicrobial potency.[10][13]
Mechanism of Action: The antimicrobial mechanisms of chromenes are varied and can include the inhibition of essential enzymes, disruption of cell membranes, and interference with nucleic acid and protein synthesis.[14] For instance, some chromene derivatives have shown inhibitory activity against DNA gyrase B, an essential bacterial enzyme.[15]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound (dissolved in a suitable solvent like DMSO) in a 96-well microtiter plate containing nutrient broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Other Potential Applications
The versatility of the chromene scaffold suggests that this compound and its derivatives could be explored for a range of other therapeutic applications, including:
-
Anti-inflammatory activity [12]
-
Antiviral activity, including against the dengue virus [16]
-
Enzyme inhibition (e.g., α-glucosidase, α-amylase, cholinesterase) [3][17]
-
Neurological disorders [4]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of this compound derivatives is intricately linked to their structural features. Understanding these relationships is pivotal for the rational design of more potent and selective analogues.
Key Structural Features Influencing Activity:
-
3-Cyano Group: The electron-withdrawing nature of the nitrile group at the C3 position is often essential for cytotoxic activity.[3]
-
6-Chloro Substituent: The presence of a halogen, such as chlorine, at the 6-position can enhance lipophilicity, thereby improving cell membrane permeability. It can also participate in halogen bonding, influencing ligand-receptor interactions. Studies on related halogenated chromenes have shown enhanced antibacterial and anticancer activities.[6][10]
-
Substituents at the 4-Position: For 4H-chromene derivatives, the nature of the substituent at the C4 position significantly impacts biological activity. Aromatic or heteroaromatic rings are common and their substitution pattern can be fine-tuned to optimize potency and selectivity.[3]
Signaling Pathway Diagram: Potential Anticancer Mechanism
Caption: Potential anticancer signaling pathways targeted by chromene derivatives.
Conclusion and Future Directions
This compound represents a highly versatile and promising scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives underscore its potential for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.
Future research should focus on:
-
Library Synthesis: The generation of a diverse library of this compound derivatives with various substitutions at the 2, 4, and 7-positions to comprehensively explore the SAR.
-
Target Identification: Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.
-
In Vivo Studies: Advancing lead compounds to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The strategic exploration of this privileged scaffold holds considerable promise for addressing unmet medical needs and advancing the frontier of drug discovery.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions | Bentham Science [benthamscience.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 9. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies | MDPI [mdpi.com]
- 10. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]
- 13. uomphysics.net [uomphysics.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. islandscholar.ca [islandscholar.ca]
- 16. Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Technical Guide to the Synthetic Versatility of 6-Chloro-2H-chromene-3-carbonitrile
Abstract: The 6-chloro-2H-chromene-3-carbonitrile scaffold is a privileged heterocyclic motif, serving as a cornerstone in the synthesis of a vast array of biologically active molecules. Its unique electronic and structural features, conferred by the chloro and nitrile functionalities, render it a highly versatile intermediate for drug discovery and development. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and strategic application in constructing complex molecules with significant therapeutic potential, particularly in the realms of oncology and antimicrobial research.
The Chromene Scaffold: A Foundation of Pharmacological Diversity
Chromenes, also known as benzopyrans, are a class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules.[1] Their derivatives are renowned for an exceptionally broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, antiviral, and anticoagulant properties.[1][2][3] The this compound variant is particularly valuable. The electron-withdrawing nature of the chlorine atom at the 6-position and the synthetically malleable nitrile group at the 3-position provide chemists with multiple handles for molecular elaboration, making it an invaluable building block for creating diverse chemical libraries.[4][5]
Synthesis of the Core Intermediate: this compound
The most direct and efficient route to synthesizing 2-amino-4H-chromene derivatives, which are often precursors or related structures, is through a multi-component reaction involving a substituted salicylaldehyde, an active methylene compound like malononitrile, and a catalyst.[6][7][8] The Knoevenagel condensation is a key step in this process, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[9][10]
Experimental Protocol: One-Pot Synthesis via Knoevenagel Condensation
This protocol details the synthesis of a related and highly useful derivative, 2-amino-4-aryl-6-chloro-4H-chromene-3-carbonitrile, which begins with the fundamental reaction that forms the chromene ring system.
Objective: To synthesize a 2-amino-4-aryl-6-chloro-4H-chromene-3-carbonitrile derivative through a one-pot, three-component reaction.
Materials:
-
5-Chlorosalicylaldehyde
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chlorosalicylaldehyde (1 mmol), the desired substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in 15 mL of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat to reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration, wash with cold ethanol, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Mechanism of Chromene Formation
The reaction proceeds through a tandem Knoevenagel condensation and a subsequent intramolecular oxa-Michael addition.
Caption: Synthetic workflow for chromene formation.
Reactivity and Synthetic Transformations
This compound is a scaffold ripe for chemical modification, offering several avenues for derivatization.
-
Nitrile Group (-CN): The carbonitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. This allows for the introduction of new pharmacophores and hydrogen bonding capabilities.
-
Pyran Ring: The enamine-like double bond in 2-amino-4H-chromenes can be targeted for various transformations. The amino group itself can be acylated, alkylated, or used as a nucleophile to construct fused pyrimidine rings.[12]
-
Chloro-Substituted Benzene Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) under specific conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups, dramatically increasing molecular complexity.
Caption: Key reactive sites for synthetic modification.
Applications in Medicinal Chemistry
The true value of this compound is demonstrated by its role as a precursor to potent, biologically active molecules.
Synthesis of Anticancer Agents
Chromene derivatives have shown significant promise as anticancer agents, with some acting as tubulin polymerization inhibitors or inhibitors of key kinases like Src kinase.[13][14] 4-Aryl-4H-chromene scaffolds are particularly noted for their potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers.[15][16][17]
Synthetic Pathway to a 4-Aryl-4H-Chromene Anticancer Agent
References
- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4<i>H</i>-Chromene Derivatives - ProQuest [proquest.com]
- 7. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and molluscicidal activity of new chromene and pyrano[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel chromene derivatives of expected antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-chloro-2H-chromene-3-carbonitrile via Knoevenagel Condensation
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 6-chloro-2H-chromene-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The procedure is centered around the base-catalyzed Knoevenagel condensation of 5-chlorosalicylaldehyde and malononitrile. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental workflow, and outline rigorous methods for product purification and characterization. This guide is designed for researchers and scientists in organic synthesis and pharmaceutical development, emphasizing safety, reproducibility, and scientific integrity.
Introduction and Mechanistic Rationale
The 2H-chromene core is a privileged structure in organic chemistry, found in numerous natural products and synthetic molecules with significant biological activities.[3] The targeted compound, this compound, serves as a key intermediate for creating more complex molecules for pharmaceutical and agrochemical applications.[1]
The synthesis is achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[4] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[4] In this specific synthesis, the reaction proceeds as follows:
Reaction Scheme: 5-chlorosalicylaldehyde + Malononitrile → this compound
The mechanism is initiated by a weak base, which deprotonates the highly acidic α-carbon of malononitrile, forming a resonance-stabilized carbanion.[5] This potent nucleophile then attacks the electrophilic carbonyl carbon of 5-chlorosalicylaldehyde. The resulting intermediate undergoes an intramolecular nucleophilic attack by the phenolic hydroxyl group onto the nitrile, leading to cyclization. A subsequent dehydration step yields the stable α,β-unsaturated product, this compound. The use of a mild base is crucial to prevent the self-condensation of the aldehyde.[4]
Caption: Knoevenagel Condensation Mechanism for Synthesis.
Experimental Protocol
This protocol is designed for a standard laboratory setting and assumes adherence to all institutional safety guidelines.
Materials and Equipment
Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier |
| 5-Chlorosalicylaldehyde | C₇H₅ClO₂ | 156.57 | 1.57 g | 10.0 | 1.0 | Sigma-Aldrich |
| Malononitrile | CH₂(CN)₂ | 66.06 | 0.66 g | 10.0 | 1.0 | Sigma-Aldrich |
| Piperidine (Catalyst) | C₅H₁₁N | 85.15 | ~0.2 mL | ~2.0 | 0.2 | Sigma-Aldrich |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | 25 mL | - | - | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | As needed | - | - | - |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Glass funnel and filter paper (or Büchner funnel setup)
-
Beakers and graduated cylinders
-
Spatulas and weighing balance
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Melting point apparatus
-
FT-IR and NMR spectrometers
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
-
Ventilation: All steps must be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
5-Chlorosalicylaldehyde: May cause skin and eye irritation.
-
Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.
-
Piperidine: Flammable liquid and vapor. Corrosive and toxic. Causes severe skin burns and eye damage.[6]
-
This compound (Product): Assumed to be hazardous. Warning: May be harmful if swallowed, in contact with skin, or inhaled.[7]
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution of Reactants: To the flask, add 5-chlorosalicylaldehyde (1.57 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol). Add 25 mL of ethanol and stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: Using a pipette, carefully add piperidine (~0.2 mL, 2.0 mmol) to the reaction mixture. The addition of the base catalyst is the key step that initiates the condensation.[8][9]
-
Reaction Execution: Heat the mixture to a gentle reflux (~80 °C) using a heating mantle. Let the reaction proceed under reflux for 2-3 hours. The formation of a precipitate may be observed as the reaction progresses.
-
Monitoring Progress: The reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent spot (5-chlorosalicylaldehyde).
-
Product Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with 20-30 mL of cold deionized water to remove any remaining catalyst and unreacted starting materials. Follow with a wash of 10-15 mL of cold ethanol to facilitate drying.
-
Drying: Dry the collected solid product in a vacuum oven at 50-60 °C overnight or until a constant weight is achieved. The expected product is a solid.[7]
Purification
The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain a product of high purity suitable for further use and analysis.
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 57543-67-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: Synthesis of 2H-Chromene-3-carbonitriles via the Baylis-Hillman Reaction
Introduction: The Strategic Value of 2H-Chromene-3-carbonitriles and the Baylis-Hillman Approach
The 2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules. Its derivatives exhibit a wide spectrum of biological activities, making them key targets in drug discovery and development. The 3-carbonitrile substituent, in particular, serves as a versatile synthetic handle for further molecular elaboration. The Morita-Baylis-Hillman (MBH) reaction offers a powerful and atom-economical strategy for constructing the core of these molecules.[1][2] This carbon-carbon bond-forming reaction, typically catalyzed by a nucleophilic tertiary amine or phosphine, couples an activated alkene with an electrophile, such as an aldehyde.[1]
This application note provides a detailed guide for the synthesis of 2H-chromene-3-carbonitriles, focusing on the tandem Baylis-Hillman reaction and subsequent annulative condensation of salicylaldehydes with acrylonitrile. We will delve into the mechanistic intricacies, provide field-proven protocols, and offer insights into optimizing this elegant transformation for the efficient production of these valuable heterocyclic compounds.
Mechanistic Insights: A Tale of Two Reactions
The synthesis of 2H-chromene-3-carbonitriles from salicylaldehydes and acrylonitrile via this methodology is not a single transformation but a beautifully orchestrated sequence of two key chemical events: the classic Baylis-Hillman reaction followed by an intramolecular O-alkylation/cyclization.
Part 1: The Baylis-Hillman Reaction
The process is initiated by the nucleophilic attack of a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 4-(dimethylamino)pyridine (DMAP), on the β-position of acrylonitrile. This Michael addition generates a zwitterionic enolate intermediate. This enolate then acts as a potent nucleophile, attacking the carbonyl carbon of the salicylaldehyde. A subsequent proton transfer and elimination of the catalyst yield the Baylis-Hillman adduct: a highly functionalized allylic alcohol.
Part 2: Intramolecular Annulative Condensation
The proximate phenolic hydroxyl group of the Baylis-Hillman adduct is perfectly positioned for an intramolecular cyclization. This step is often facilitated in the same pot, especially with catalysts like DMAP that can promote the subsequent annulation.[3] The phenoxide, formed under the basic reaction conditions, undergoes an intramolecular SN2' reaction, attacking the allylic carbon and displacing the hydroxyl group (which is protonated and eliminated as water) to forge the chromene ring system. This tandem approach, where the Baylis-Hillman adduct is not isolated, provides an efficient one-pot synthesis of the desired 2H-chromene-3-carbonitrile.[4][5]
Reaction Mechanism: Baylis-Hillman and Annulative Condensation
Caption: Overall workflow for the synthesis of 2H-chromene-3-carbonitriles.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 2H-chromene-3-carbonitriles. The following protocol is adapted from a reported procedure utilizing DMAP as a superior mediator for this transformation.[3]
Materials and Reagents
-
Substituted Salicylaldehyde (e.g., salicylaldehyde, 5-bromosalicylaldehyde, etc.)
-
Acrylonitrile
-
4-(Dimethylamino)pyridine (DMAP)
-
Solvent (e.g., Acetonitrile)
-
Ethyl acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Safety Precaution: Acrylonitrile is a toxic and flammable liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Protocol: One-Pot Synthesis of 2H-Chromene-3-carbonitrile
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted salicylaldehyde (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add acetonitrile (5 mL), followed by acrylonitrile (1.5 mmol, 1.5 equiv).
-
Catalyst Introduction: Add 4-(dimethylamino)pyridine (DMAP) (0.2 mmol, 0.2 equiv).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) to remove the DMAP catalyst, followed by a wash with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2H-chromene-3-carbonitrile.
Experimental Workflow Diagram
References
- 1. jk-sci.com [jk-sci.com]
- 2. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Baylis-Hillman Reaction [organic-chemistry.org]
- 4. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 5. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: DABCO-Catalyzed Synthesis of 6-chloro-2H-chromene-3-carbonitrile
Introduction
Chromene scaffolds are privileged heterocyclic motifs integral to the structure of numerous natural products and pharmacologically active compounds. Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, the 6-chloro-2H-chromene-3-carbonitrile is a valuable building block in medicinal chemistry and materials science.[3][4] This document provides a comprehensive guide to the efficient synthesis of this compound utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed methodology grounded in established chemical principles.
DABCO is a non-toxic, commercially available, and cost-effective tertiary amine that serves as an efficient nucleophilic and basic catalyst in a variety of organic transformations.[5][6][7] Its utility in promoting the Knoevenagel condensation, a key step in this synthesis, is well-documented.[8][9][10] The presented method is a one-pot, three-component reaction that is environmentally benign, proceeds with high atom economy, and offers a straightforward workup procedure.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via a tandem Knoevenagel condensation and intramolecular O-cyclization. The reaction brings together 5-chlorosalicylaldehyde and malononitrile in the presence of a catalytic amount of DABCO.
The catalytic cycle can be described as follows:
-
Activation of Malononitrile: DABCO, acting as a base, deprotonates the active methylene group of malononitrile to form a nucleophilic carbanion.
-
Knoevenagel Condensation: The malononitrile carbanion undergoes a nucleophilic addition to the carbonyl group of 5-chlorosalicylaldehyde, forming an aldol-type intermediate.
-
Dehydration: This intermediate readily dehydrates to yield a stable Knoevenagel adduct, a 2-(2-hydroxy-5-chlorobenzylidene)malononitrile intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the salicylaldehyde moiety then attacks the electron-deficient carbon of one of the nitrile groups (or undergoes a Michael addition to the double bond followed by tautomerization and cyclization), leading to the formation of the 2H-chromene ring system.
This domino reaction sequence is highly efficient under the catalytic influence of DABCO, which facilitates both the initial condensation and the subsequent cyclization.
Visualizing the Reaction Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. ripublication.com [ripublication.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. THE VERSATILITY OF DABCO: SYNTHETIC APPLICATIONS OF ITS BASIC, NUCLEOPHILIC, AND CATALYTIC PROPERTIES. PART 1. CATALYSIS OF MORITA–BAYLIS–HILLMAN AND KNOEVENAGEL REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. [PDF] DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of Pharmaceutical Scaffolds from 6-Chloro-2H-chromene-3-carbonitrile
Abstract
The 6-chloro-2H-chromene-3-carbonitrile scaffold is a cornerstone in contemporary medicinal chemistry, prized for its versatile reactivity and the significant biological activities exhibited by its derivatives.[1][2] This technical guide provides an in-depth exploration of synthetic methodologies to access diverse pharmaceutical scaffolds originating from this privileged starting material. We will delve into the strategic considerations behind key transformations, including multicomponent reactions for the synthesis of 2-amino-4H-chromene derivatives and annulation strategies to construct fused heterocyclic systems such as pyrano[2,3-b]pyridines. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols to empower the synthesis of novel bioactive molecules.
Introduction: The Strategic Importance of the Chromene Scaffold
The chromene nucleus, a benzopyran system, is a recurring motif in a vast number of natural products and synthetic compounds with a wide spectrum of pharmacological properties.[3][4] The incorporation of a chlorine atom at the 6-position and a nitrile group at the 3-position of the 2H-chromene ring enhances the molecule's utility as a synthetic intermediate. The electron-withdrawing nature of these substituents activates the chromene system for various nucleophilic and electrophilic reactions, making this compound an ideal starting point for library synthesis in drug discovery programs.[1] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antibacterial, and anticonvulsant agents.[4][5]
Synthetic Pathways and Core Transformations
The reactivity of this compound allows for a multitude of synthetic transformations. This guide will focus on two highly effective strategies for generating molecular diversity: multicomponent reactions to access highly functionalized 4H-chromenes and cyclization reactions to build fused heterocyclic systems.
Multicomponent Synthesis of 2-Amino-4H-chromene-3-carbonitrile Derivatives
One of the most powerful applications of this compound is in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion, incorporating the majority of the atoms from the reactants. This approach is highly valued in medicinal chemistry for its efficiency and ability to rapidly generate libraries of complex molecules.
A common MCR utilizing a chromene precursor involves the reaction of an aldehyde, malononitrile, and an active methylene compound. In the context of our starting material, the inherent reactivity of the chromene scaffold can be leveraged. A particularly effective strategy involves the reaction of various aldehydes, malononitrile, and a dimedone derivative in the presence of a suitable catalyst to yield 2-amino-4H-chromene-3-carbonitrile derivatives.[5]
-
Catalyst: The choice of catalyst is crucial for the efficiency of the reaction. While various catalysts have been reported, pyridine-2-carboxylic acid (P2CA) has emerged as a sustainable and rapid option.[5] Its dual acidic and basic nature facilitates different steps of the reaction mechanism.
-
Solvent: A mixture of water and ethanol is often employed as a green and effective solvent system.[5] This combination allows for the dissolution of the reactants while promoting the reaction and simplifying product isolation through precipitation.
-
Reaction Conditions: Reflux conditions are typically used to ensure a sufficient reaction rate to drive the reaction to completion in a reasonable timeframe.[5]
Protocol 1: Synthesis of 2-Amino-4-(aryl)-6-chloro-4H-chromene-3-carbonitrile Derivatives
This protocol describes a general one-pot, three-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives.
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone (1 mmol)
-
Pyridine-2-carboxylic acid (P2CA) (15 mol%)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and pyridine-2-carboxylic acid (0.15 mmol).
-
Add 2 mL of ethanol and 2 mL of water to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Attach a reflux condenser and heat the reaction mixture to 60°C with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into 10 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-4H-chromene-3-carbonitrile derivative.
Data Presentation:
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | P2CA | EtOH/H₂O | 1.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | P2CA | EtOH/H₂O | 1 | 98 |
| 3 | 4-Nitrobenzaldehyde | P2CA | EtOH/H₂O | 1 | 96 |
| 4 | 4-Methoxybenzaldehyde | P2CA | EtOH/H₂O | 2 | 92 |
Table 1: Representative yields for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using Protocol 1.
Visualization of the Synthetic Workflow:
Caption: Workflow for the one-pot synthesis of 2-amino-4H-chromene-3-carbonitriles.
Synthesis of Fused Pyrano[2,3-b]pyridine Scaffolds
The construction of fused heterocyclic systems is a paramount strategy in drug discovery to explore novel chemical space and modulate pharmacological activity. The this compound backbone can be elaborated into more complex polycyclic structures, such as pyrano[2,3-b]pyridines. These scaffolds are of significant interest due to their presence in various bioactive molecules.[6][7]
A robust method for the synthesis of chromenopyrano[2,3-b]pyridine derivatives involves a multi-step sequence starting from a pyrano[2,3-c]chromene intermediate. This intermediate can be synthesized from 4-hydroxycoumarin, an aromatic aldehyde, and malononitrile. The subsequent reaction with dimethyl acetylenedicarboxylate (DMAD) in the presence of a base like sodium carbonate leads to the desired fused pyridine ring system.[6]
The key transformation in this synthesis is the base-catalyzed reaction of the amino group of the pyranochromene intermediate with DMAD. The reaction proceeds through a Michael-type addition of the deprotonated amino group to the electron-deficient alkyne of DMAD. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyridine ring. The use of a non-nucleophilic base like sodium carbonate is critical to deprotonate the amine without competing in the addition to DMAD.[6]
Protocol 2: Synthesis of Chromenopyrano[2,3-b]pyridine Derivatives
This protocol outlines the synthesis of chromenopyrano[2,3-b]pyridine derivatives from a pre-synthesized pyrano[2,3-c]chromene intermediate.
Materials:
-
Substituted 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[2,3-c]chromene-3-carbonitrile (1 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol)
-
Sodium carbonate (Na₂CO₃) (10 mol%)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
In a 25 mL round-bottom flask, dissolve the pyrano[2,3-c]chromene derivative (1 mmol) in 5 mL of DMSO.
-
Add sodium carbonate (0.1 mmol) to the solution.
-
Slowly add dimethyl acetylenedicarboxylate (1.2 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 100°C and stir for the time required to complete the reaction (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Data Summary:
| Entry | Pyranochromene Substituent (Ar) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 2 | 92 |
| 2 | 4-Chlorophenyl | 1.5 | 95 |
| 3 | 4-Methylphenyl | 2.5 | 90 |
| 4 | 2-Nitrophenyl | 2 | 88 |
Table 2: Synthesis of chromenopyrano[2,3-b]pyridine derivatives with varying aryl substituents.
Visual Representation of the Reaction Pathway:
Caption: Key steps in the synthesis of chromenopyrano[2,3-b]pyridines.
Intramolecular Thorpe-Ziegler Reaction for Annulated Systems
The Thorpe-Ziegler reaction is a powerful tool for the formation of cyclic ketones through the intramolecular cyclization of dinitriles.[8][9] This methodology can be adapted to create annulated scaffolds from appropriately substituted chromene derivatives. By introducing a second nitrile group into the molecule, an intramolecular cyclization can be induced to form a new ring fused to the chromene core.
This approach involves the base-catalyzed deprotonation of an α-carbon to one of the nitrile groups, followed by nucleophilic attack on the carbon of the second nitrile group. Subsequent hydrolysis of the resulting enamine yields a cyclic α-cyano ketone.[10]
-
Substrate Synthesis: The key challenge is the synthesis of a suitable dinitrile precursor attached to the 6-chloro-2H-chromene scaffold. This often requires a multi-step synthesis to introduce the necessary functional groups.
-
Base Selection: Strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS) are typically required to effect the initial deprotonation.[10]
-
Reaction Conditions: The reaction is usually carried out under anhydrous conditions in an aprotic polar solvent like THF to prevent quenching of the carbanion intermediate.
Due to the complexity and substrate-specific nature of the Thorpe-Ziegler reaction, a generalized protocol is less straightforward. However, the underlying principles provide a valuable strategy for the synthesis of unique and complex pharmaceutical scaffolds.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutically relevant scaffolds. The strategic application of modern synthetic methodologies, such as multicomponent reactions and intramolecular cyclizations, allows for the efficient construction of diverse and complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich chemistry of this scaffold and to accelerate the discovery of new therapeutic agents. The inherent reactivity of the chromene core, coupled with the ability to introduce a variety of substituents, ensures that this compound will remain a key building block in the field of medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 4. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. Thorpe Reaction [drugfuture.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: The Strategic Role of 6-Chloro-2H-chromene-3-carbonitrile in the Synthesis of Advanced Agrochemicals
Introduction: Unlocking the Potential of the Chromene Scaffold in Crop Protection
The 2H-chromene nucleus is a privileged heterocyclic scaffold, forming the structural core of a vast array of natural products and synthetic molecules with significant biological activities.[1] In the realm of agrochemical research, chromene derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of fungicidal, insecticidal, and herbicidal properties.[2][3] The inherent bioactivity of this scaffold, coupled with its synthetic tractability, makes it a focal point for the development of next-generation crop protection agents.
This technical guide focuses on the application of a key intermediate, 6-chloro-2H-chromene-3-carbonitrile , in the synthesis of potent agrochemical compounds. The presence of the chloro substituent at the 6-position and the nitrile group at the 3-position offers unique opportunities for chemical modification, allowing for the generation of diverse libraries of bioactive molecules.[4] Specifically, this guide will detail the synthetic pathway from this compound to a versatile intermediate, 5-chloro-2-hydroxybenzaldehyde, and its subsequent utilization in the one-pot synthesis of 2-amino-4H-chromene derivatives, a class of compounds with demonstrated fungicidal efficacy.[5]
These application notes are designed for researchers and scientists in the agrochemical and pharmaceutical industries, providing not only detailed experimental protocols but also the underlying chemical principles and mechanistic insights to facilitate further innovation in this exciting field.
Synthetic Strategy: A Two-Stage Approach to Bioactive Chromenes
The primary application of this compound in agrochemical synthesis involves a two-stage process. The first stage is the conversion of the starting material into the key intermediate, 5-chloro-2-hydroxybenzaldehyde. The second stage employs this aldehyde in a multi-component reaction to construct the final bioactive 2-amino-4H-chromene scaffold.
Caption: Synthetic workflow from this compound to bioactive agrochemicals.
Stage 1: Synthesis of the Key Intermediate: 5-Chloro-2-hydroxybenzaldehyde
The conversion of this compound to 5-chloro-2-hydroxybenzaldehyde is a critical step that unlocks the potential for further elaboration. While direct, single-pot conversions are the subject of ongoing research, a reliable two-step sequence involving hydrolysis of the nitrile and subsequent manipulation of the resulting acid or related intermediates is a plausible and effective strategy. A likely pathway involves the hydrolysis of the enamine-like double bond and the nitrile group under acidic or basic conditions, followed by a decarboxylation-type reaction to yield the desired salicylaldehyde.
Protocol 1: Synthesis of 5-Chloro-2-hydroxybenzaldehyde
Principle: This protocol outlines a conceptual pathway based on established chemical transformations. The initial step involves the hydrolysis of the nitrile and the enol ether functionalities of the chromene ring, which can be achieved under acidic conditions. The resulting intermediate can then be subjected to conditions that favor the formation of the aldehyde.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in a 1:1 mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-chloro-2-hydroxybenzaldehyde by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
Expected Outcome: A crystalline solid, identifiable as 5-chloro-2-hydroxybenzaldehyde by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR).
Stage 2: One-Pot Synthesis of Bioactive 2-Amino-4H-chromene Derivatives
With 5-chloro-2-hydroxybenzaldehyde in hand, the path is clear for the efficient, one-pot synthesis of a diverse range of 2-amino-4H-chromene derivatives. This multi-component reaction, often catalyzed by a mild base or an organocatalyst, brings together the aldehyde, an active methylene compound (typically malononitrile), and a third component which can be a phenol, naphthol, or a cyclic 1,3-dicarbonyl compound like dimedone.[6][7]
Reaction Mechanism: A Cascade of Condensation and Cyclization
The reaction proceeds through a cascade of well-established organic reactions. The process is initiated by a Knoevenagel condensation between 5-chloro-2-hydroxybenzaldehyde and malononitrile, catalyzed by a base. This is followed by a Michael addition of the third component to the resulting α,β-unsaturated nitrile. The final step is an intramolecular cyclization to form the 2-amino-4H-chromene ring.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 6-Chloro-2H-chromene-3-carbonitrile for the Development of Advanced Optical Materials
Abstract
The chromene ring system is a privileged scaffold in the fields of medicinal chemistry and materials science due to its unique electronic and structural properties. Among its derivatives, 6-chloro-2H-chromene-3-carbonitrile and its analogues serve as exceptionally versatile building blocks for creating materials with tailored optical properties, including fluorescence, photochromism, and non-linear optical (NLO) responses. The presence of the electron-withdrawing nitrile and chloro groups, combined with the extended π-system of the chromene core, provides a robust platform for designing sophisticated donor-π-acceptor (D-π-A) architectures. This guide provides an in-depth exploration of the scientific principles governing the optical behavior of these compounds, detailed protocols for their synthesis and characterization, and practical insights for researchers aiming to harness their potential in developing next-generation optical materials.
Part 1: Scientific Principles & Design Rationale
The utility of the this compound scaffold stems from a synergistic combination of its structural components, which together establish a foundation for diverse and tunable optical phenomena.
The Core Chromophore: A Study in Electronic Properties
The fundamental optical properties of chromene-3-carbonitrile derivatives are governed by their electronic structure. The chromene ring provides an electron-rich, π-conjugated system. The fusion of the benzene and pyran rings creates a planar structure that facilitates electron delocalization. This is powerfully augmented by the cyano (-C≡N) group at the 3-position, which acts as a strong electron acceptor. This inherent donor-acceptor character within the core molecule is responsible for a significant intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for fluorescence and other optical behaviors.[1][2]
The chlorine atom at the 6-position further influences the electronic landscape through its inductive electron-withdrawing effect, modulating the energy levels of the frontier molecular orbitals (HOMO and LUMO). Crucially, it also serves as a synthetic handle for post-functionalization, although this guide will focus on its role within the primary scaffold.
Tuning Optical Properties: From Molecular Design to Material Function
The true power of this scaffold lies in its tunability. By strategically modifying the core structure, researchers can precisely control the material's absorption and emission characteristics.
-
Donor-Acceptor Architectures: A prevalent strategy for enhancing and red-shifting fluorescence is the creation of powerful D-π-A systems. The most common synthetic route, the multicomponent reaction, conveniently installs a primary amine group at the 2-position, creating 2-amino-4H-chromene derivatives.[3][4] This amino group acts as a potent electron donor, dramatically enhancing the ICT character and pushing both absorption and emission to longer wavelengths. The choice of substituent at the 4-position (often an aryl group) provides another axis for fine-tuning the electronic properties and steric environment.[3]
-
Aggregation-Induced Emission (AIE): While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, certain chromene derivatives exhibit the opposite effect: Aggregation-Induced Emission (AIE).[5] This phenomenon, where molecules become highly emissive upon aggregation, is invaluable for applications in solid-state devices like organic light-emitting diodes (OLEDs) and biological imaging probes.[5][6] The non-conjugated sp³ carbon in the 4H-chromene structure can play a special role in promoting AIE by enabling specific molecular packing arrangements that activate radiative decay pathways.[5]
-
Non-Linear Optical (NLO) Activity: The significant π-conjugated framework and inherent charge-transfer properties make chromene derivatives prime candidates for NLO materials.[1] Such compounds can exhibit large molecular hyperpolarizability, a prerequisite for applications in optical switching and frequency doubling.[1][2] Computational methods like Density Functional Theory (DFT) are often employed to predict and rationalize the NLO properties of newly designed chromene molecules.[7][8]
Part 2: Protocols for Synthesis and Characterization
This section provides validated, step-by-step protocols for the synthesis of a representative fluorescent chromene derivative and its subsequent optical characterization.
Protocol 2.1: Synthesis of 2-Amino-6-chloro-4-(4-methoxyphenyl)-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
This protocol details a one-pot, three-component reaction, a highly efficient and green method for accessing the 2-amino-4H-chromene scaffold.[9][10]
Principle: The reaction proceeds via a cascade mechanism involving a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dimedone enolate, and culminating in an intramolecular cyclization and tautomerization to yield the stable 4H-chromene product.[11] Triethylamine serves as a basic catalyst to facilitate the deprotonation steps.
Materials:
-
4-Methoxybenzaldehyde (1 mmol, 136.1 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) (1 mmol, 140.2 mg)
-
Triethylamine (Et₃N) (2-3 drops)
-
Acetonitrile (CH₃CN) (5 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
Filtration apparatus
Procedure:
-
To the 25 mL round-bottom flask, add 4-methoxybenzaldehyde (1 mmol), dimedone (1 mmol), and acetonitrile (4 mL). Stir the mixture at room temperature to achieve dissolution.
-
Add malononitrile (1.1 mmol) to the reaction mixture, followed by two drops of triethylamine.[4]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/Ethyl Acetate (3:2 v/v). The reaction is typically complete within 24 hours.[4]
-
Upon completion, a solid precipitate will have formed. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Note: To obtain the target 6-chloro derivative, one would start with 5-chloro-2-hydroxybenzaldehyde or a related precursor, though this example illustrates the general and widely applicable synthetic methodology.
Validation & Expected Results:
-
Yield: Typically high, often >90%.
-
Appearance: White to off-white crystalline solid.
-
Characterization: The structure should be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and MS), comparing the obtained data with literature values for related compounds.[12]
-
FT-IR (cm⁻¹): Expect characteristic peaks for NH₂ (3300-3400), C≡N (2180-2200), and C=O (1660-1680).[1]
-
¹H NMR: Expect characteristic singlets for the amino protons (NH₂) and the proton at the C4 position, along with signals corresponding to the aromatic and dimedone moieties.
-
Protocol 2.2: Characterization of Photophysical Properties
Principle: UV-Visible spectroscopy measures the electronic absorption of the molecule, revealing the wavelengths of light it absorbs to reach an excited state. Fluorescence spectroscopy measures the light emitted as the molecule relaxes from the excited state back to the ground state. The difference between the absorption and emission maxima (Stokes shift) is a key characteristic.
Materials:
-
Synthesized chromene compound
-
Spectroscopic grade solvent (e.g., DMSO, Ethanol, or Dichloromethane)
-
UV-Visible spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure:
A. Sample Preparation:
-
Prepare a stock solution of the synthesized chromene compound in the chosen solvent at a concentration of 1 mM.
-
From the stock solution, prepare a dilute solution (e.g., 10 µM) for analysis. The absorbance of this solution at its maximum (λ_max_abs) should be between 0.05 and 0.1 to avoid inner filter effects in fluorescence measurements.
B. UV-Visible Absorption Spectroscopy:
-
Record a baseline spectrum of the pure solvent in the spectrophotometer.
-
Record the absorption spectrum of the 10 µM sample solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λ_max_abs).
C. Fluorescence Spectroscopy:
-
Set the excitation wavelength on the fluorometer to the λ_max_abs value determined in the previous step.
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to ~700 nm.
-
Identify the wavelength of maximum emission intensity (λ_max_em).
D. Relative Quantum Yield (Φ_F) Determination:
-
Measure the integrated fluorescence intensity (I) and the absorbance at the excitation wavelength (A) for both the chromene sample (smp) and the reference standard (ref).
-
Calculate the quantum yield using the following equation: Φ_F(smp) = Φ_F(ref) × (I_smp / I_ref) × (A_ref / A_smp) × (n_smp² / n_ref²) Where 'n' is the refractive index of the solvent.
Part 3: Data Presentation & Interpretation
Clear data presentation is critical for comparing the properties of different materials.
Table 1: Representative Photophysical Data for a 2-Amino-4H-chromene-3-carbonitrile Derivative
| Property | Value | Rationale & Interpretation |
| Yield (%) | 92% | The high yield validates the efficiency of the multicomponent synthesis protocol. |
| λ_max_abs (nm) | 365 nm | This absorption in the near-UV range is typical for D-π-A chromenes and corresponds to the S₀→S₁ (π→π*) transition with significant ICT character. |
| λ_max_em (nm) | 450 nm | Emission in the blue region of the visible spectrum. The specific wavelength is dictated by the energy gap between the S₁ and S₀ states. |
| Stokes Shift (nm) | 85 nm | A large Stokes shift is desirable as it minimizes self-absorption and improves signal-to-noise in fluorescence applications. |
| Quantum Yield (Φ_F) | 0.65 | A high quantum yield indicates that the molecule is an efficient emitter, with radiative decay being a dominant relaxation pathway. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Synthetic Yield | Incomplete reaction; impure reagents; incorrect catalyst amount. | Extend reaction time and monitor by TLC; purify starting materials; optimize catalyst loading. |
| No/Weak Fluorescence | Compound is non-emissive in the chosen solvent; concentration is too high (self-quenching). | Test in solvents of different polarity; dilute the sample significantly (to nanomolar concentrations if necessary). |
| Inconsistent Spectra | Sample degradation (photobleaching); instrument fluctuations. | Prepare fresh samples and minimize light exposure; ensure instrument is properly warmed up and calibrated. |
Part 4: Visualizations
Diagrams are essential for conceptualizing complex processes and relationships.
Caption: General synthetic scheme for 4H-chromene-3-carbonitriles via a multicomponent reaction.
Caption: Experimental workflow from synthesis to full photophysical characterization.
Caption: Conceptual link between molecular structure (D-π-A) and resulting optical properties.
References
- 1. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07134G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-2H-chromene-3-carbonitrile
Welcome to the technical support guide for the synthesis of 6-chloro-2H-chromene-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic scaffold in their work. This compound serves as a crucial intermediate in the development of pharmaceuticals, particularly for targeting neurological disorders and cancer, as well as in the creation of novel agrochemicals and materials.[1]
This guide moves beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction, troubleshooting common issues, and understanding the chemical principles that govern success.
Core Synthesis Pathway: An Overview
The most common and efficient route to this compound is a domino reaction initiated by a Knoevenagel condensation of 5-chlorosalicylaldehyde with malononitrile, catalyzed by a base. The resulting intermediate rapidly undergoes an intramolecular cyclization (oxa-Michael addition) to yield the final 2H-chromene ring system.
References
Technical Support Center: Purification of 6-chloro-2H-chromene-3-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 6-chloro-2H-chromene-3-carbonitrile using column chromatography. Our goal is to move beyond simple protocols by explaining the causality behind experimental choices, enabling you to troubleshoot effectively and achieve high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for purification?
A1: this compound (MW: 191.61 g/mol ) is a solid organic compound with moderate to high polarity.[1][2] Its polarity arises from the nitrile (-C≡N) group and the ether linkage within the chromene ring. While it has low solubility in water, it is soluble in common organic solvents such as dichloromethane and ethanol.[1] Its stability is generally good under normal conditions, but its interaction with the stationary phase must be considered, as acidic silica gel could potentially cause degradation for sensitive compounds.[1][3]
Q2: What is the best stationary phase for purifying this compound?
A2: Standard silica gel (silicon dioxide) is the most common and effective stationary phase for purifying moderately polar compounds like this compound.[4] Silica gel is polar and slightly acidic.[4] For most applications, silica gel with a particle size of 230-400 mesh is suitable for flash chromatography, which offers a good balance between resolution and speed.[5] If the compound shows signs of degradation, neutral alumina or deactivated silica gel can be considered as alternatives.[3]
Q3: How do I select an appropriate mobile phase (eluent)?
A3: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[5][6] The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.4, which typically provides the best separation on a column. Start with a binary solvent system consisting of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[7] By varying the ratio of these solvents, you can modulate the polarity of the mobile phase to achieve the desired Rf.[5]
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution (using a constant solvent composition) is suitable if the impurities are well-separated from your product on the TLC plate.
-
Gradient Elution (gradually increasing the solvent polarity during the run) is more effective if your crude material contains multiple impurities with a wide range of polarities.[4] A gradient allows you to first wash off non-polar impurities with a low-polarity solvent, then increase the polarity to elute your target compound, and finally wash off highly polar impurities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process.
Problem 1: My compound is not eluting from the column.
-
Symptom: You have passed a large volume of the mobile phase through the column, but TLC analysis of the collected fractions shows no sign of your product.
-
Potential Cause: The mobile phase is not polar enough to displace the compound from the polar silica gel.[3][5] The compound remains strongly adsorbed at the top of the column.
-
Solution:
-
Confirm the Issue: Spot a small amount of your crude mixture on a TLC plate and elute it with the solvent you are currently using for the column. If the spot remains at the baseline (Rf = 0), the solvent is not polar enough.
-
Increase Solvent Polarity: Begin to gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. This can be done in a stepwise gradient (e.g., from 10% EtOAc to 20% EtOAc).
-
Drastic Measures: If the compound still does not elute, a stronger polar solvent like methanol may be required. A common system for more polar compounds is 1-10% methanol in dichloromethane.[8] Always increase polarity gradually to avoid eluting all compounds at once.[4]
-
Problem 2: My compound eluted immediately in the first few fractions (in the solvent front).
-
Symptom: The product appears in the very first fractions collected, often mixed with other non-polar impurities.
-
Potential Cause: The mobile phase is too polar.[3][5] It has outcompeted your compound for binding sites on the silica, causing it to travel with the solvent front without sufficient interaction for separation.
-
Solution:
-
Confirm with TLC: An Rf value of >0.8 on a TLC plate using your column's solvent system indicates it is too polar.
-
Decrease Solvent Polarity: Prepare a new mobile phase with a lower percentage of the polar component (e.g., decrease from 30% ethyl acetate in hexane to 15%).
-
Re-run the Column: If the separation is critical, the collected mixed fractions may need to be concentrated and re-purified using the newly optimized, less polar solvent system.
-
Problem 3: I am getting poor separation between my product and an impurity.
-
Symptom: TLC analysis of collected fractions shows that the product and a key impurity are consistently eluting together.
-
Potential Causes:
-
Suboptimal Solvent System: The chosen mobile phase may not have the right selectivity for the separation.[7]
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Poor Column Packing: The column was packed unevenly, leading to cracks or channels that allow the sample to travel down in a broad, uneven band.[9]
-
Compound Degradation: The product or impurity might be degrading on the silica gel, leading to a continuous stream of the degradation product in all fractions.[3]
-
-
Solutions:
-
Re-optimize the Mobile Phase: Screen different solvent systems using TLC. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol or hexane/ether. Sometimes changing the solvent class, even with similar polarity, can drastically alter selectivity.[7]
-
Reduce Sample Load: Use less crude material for the amount of silica gel. A general rule is a 1:20 to 1:50 ratio of sample to silica gel by weight.[4]
-
Repack the Column: Ensure a homogenous slurry of silica gel is packed without any air bubbles or cracks. Tapping the column gently during packing can help.
-
Check for Stability: Perform a 2D TLC. Spot the compound on a TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, the compound is degrading on the silica.[3] In this case, consider using deactivated silica or switching to alumina.
-
Problem 4: The compound is "tailing" or "streaking" down the column.
-
Symptom: The spot for your compound on TLC plates from the column fractions is elongated rather than circular, and the compound elutes over a very large number of fractions.[3]
-
Potential Causes:
-
High Polarity: Highly polar compounds, especially those with acidic or basic functional groups, can interact too strongly and unevenly with the silica gel. The nitrile group in your compound can contribute to this.
-
Poor Solubility/Precipitation: The compound may be poorly soluble in the mobile phase, causing it to partially precipitate and re-dissolve as it moves down the column.[3]
-
Sample Loading Issues: Loading the sample in a solvent that is much more polar than the mobile phase can cause streaking.[9]
-
-
Solutions:
-
Use a "Dry Loading" Technique: Instead of dissolving the sample and pipetting it onto the column (wet loading), pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the column.[9] This technique ensures the compound starts as a very narrow, even band.
-
Modify the Mobile Phase: For acidic compounds, adding a small amount (0.1-1%) of acetic acid to the eluent can improve peak shape. For basic compounds, adding a similar amount of triethylamine can help. This should be done cautiously as it can alter the chemistry.
-
Increase Polarity After Elution Starts: Once the compound begins to elute, you can slightly increase the polarity of the mobile phase to push the "tail" off the column more quickly, assuming no other impurities are close behind.[3]
-
Data Summary & Recommended Solvent Systems
The following table provides a starting point for developing your TLC and column chromatography method. The optimal ratio must be determined experimentally.
| Mobile Phase System | Relative Polarity | Application Notes for this compound |
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point.[8] Start with a low ratio of ethyl acetate (e.g., 9:1 Hex/EtOAc) and increase the polarity as needed. Good for separating compounds of moderate polarity from non-polar impurities. |
| Hexane / Dichloromethane | Low to Medium | Offers different selectivity compared to ethyl acetate. Can be effective if separation is poor in Hex/EtOAc.[3] |
| Dichloromethane / Methanol | Medium to High | Used when the compound has a very low Rf in less polar systems. Use methanol sparingly (1-10%), as it is a very polar solvent that can significantly reduce retention. |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying approximately 1 gram of crude this compound.
1. TLC Analysis & Solvent Selection: a. Dissolve a small amount of the crude material in dichloromethane. b. Spot the solution on at least three TLC plates. c. Develop each plate in a different solvent system (e.g., 8:2 Hexane:EtOAc, 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc). d. Visualize the plates under a UV lamp. e. Select the solvent system that provides an Rf of ~0.3 for the desired product and shows good separation from impurities.[6]
2. Column Preparation (Slurry Packing): a. Select a glass column of appropriate size (e.g., a 40-50 mm diameter column for 1g of sample on ~40-50g of silica). b. Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[10] Add a thin (~0.5 cm) layer of sand on top. c. In a beaker, prepare a slurry of silica gel (e.g., 50g) in the chosen non-polar solvent (e.g., hexane). d. With the stopcock open and a flask underneath, pour the slurry into the column. Use a funnel to aid the transfer. e. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles. f. Once all the silica has settled, add another thin layer of sand on top to protect the silica bed surface.[4] g. Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [4]
3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude material (~1g) in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask. b. Add 2-3g of silica gel to the flask and swirl to mix. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9] d. Carefully add this powder as an even layer on top of the sand in the column.
4. Elution and Fraction Collection: a. Carefully add the pre-determined mobile phase to the column, taking care not to disturb the top layer.[11] b. Apply gentle air pressure to the top of the column to begin the flow (flash chromatography). Maintain a steady flow rate. c. Begin collecting the eluent in small, numbered test tubes or flasks (fractions). d. If using a gradient, start with a less polar solvent system to elute non-polar impurities, then switch to the optimized solvent system to elute your product.
5. Analysis of Fractions: a. Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.[5] b. Identify the fractions containing the pure product. c. Combine the pure fractions into a clean, pre-weighed round-bottom flask. d. Remove the solvent using a rotary evaporator to yield the purified this compound. e. Confirm purity using analytical techniques such as NMR, HPLC, or LC-MS.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. This compound: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. youtube.com [youtube.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting "Oiling Out" in the Recrystallization of 6-chloro-2H-chromene-3-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 6-chloro-2H-chromene-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the final purification stages of this key synthetic intermediate. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. This document addresses one of the most common and frustrating issues in crystallization: the phenomenon of "oiling out."
Part 1: Frequently Asked Questions (FAQs) - Understanding "Oiling Out"
This section provides a foundational understanding of the "oiling out" phenomenon, a specific form of liquid-liquid phase separation (LLPS), and its relevance to this compound.
Q1: What exactly is "oiling out" and why is it a problem in purification?
A1: "Oiling out" is a phenomenon where a solute, upon cooling or concentration, separates from the solution as a liquid phase (an "oil") rather than as solid crystals.[1][2] This oil is a supersaturated, solute-rich liquid that is immiscible with the bulk solvent.[3]
This presents several significant problems for purification:
-
Poor Impurity Rejection: The liquid oil phase often acts as a solvent for impurities, which then become entrapped when the oil eventually solidifies.[2][4] This defeats the primary purpose of recrystallization.
-
Amorphous or Poorly Formed Product: The solidified oil is often amorphous, glassy, or consists of a mass of very small, impure crystals, making it difficult to handle and dry.[2][3]
-
Process Inconsistency: Oiling out can make a crystallization process difficult to control and reproduce, which is a critical issue in drug development and manufacturing.[1]
Q2: What are the primary physicochemical drivers behind oiling out?
A2: Oiling out is primarily a kinetic and thermodynamic issue driven by a high degree of supersaturation.[2][3] The system relieves this supersaturation by forming a disordered, liquid phase, which is kinetically faster than the more ordered process of crystal nucleation and growth. Key contributing factors include:
-
Rapid Cooling: Cooling a hot, saturated solution too quickly can plunge the system deep into a supersaturated state where oiling out is favored.[2][5]
-
High Solute Concentration: Using the bare minimum of solvent can sometimes lead to a solution that is too concentrated, increasing the likelihood of reaching the critical supersaturation level for oiling.[2][6]
-
Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble, or one whose boiling point is higher than the compound's melting point, can promote oiling out.[4][5]
-
Presence of Impurities: Impurities can disrupt the process of crystal lattice formation and can also cause freezing-point depression, effectively lowering the melting point of the solute and making it more prone to oiling out.[4][5]
Q3: Is this compound particularly prone to oiling out?
A3: Based on its physicochemical properties, this compound (M.P. 135-137 °C) has a moderate risk of oiling out, which can be exacerbated by improper technique. The key factor is the relationship between its melting point and the boiling point of the chosen recrystallization solvent.
For example, if a high-boiling point solvent like DMF (B.P. 153 °C) or toluene (B.P. 111 °C) under reduced pressure is used improperly, the solution temperature could approach or exceed the compound's melting point. In such a scenario, the compound may melt before fully dissolving, leading to the separation of a liquid phase upon cooling.[4] More commonly, the presence of synthetic impurities can lower the melting point of the crude product, increasing the risk of oiling out even in lower-boiling solvents.
Part 2: Troubleshooting Guide - Prevention and Remediation
This section provides actionable solutions to specific problems you may encounter. The key to preventing oiling out is controlling the level of supersaturation.[2][3]
Q4: How do I select the right solvent to prevent oiling out?
A4: Solvent selection is the most critical step in a successful recrystallization.[5][7] The ideal solvent should dissolve this compound completely at its boiling point but poorly at room temperature or below.[8]
Guiding Principle: "Like Dissolves Like" The molecule has a semi-polar character due to the chloro and nitrile functionalities on a relatively non-polar chromene backbone. Therefore, solvents of intermediate polarity are excellent starting points.
Systematic Solvent Screening Protocol:
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add 0.5 mL of a different test solvent (see Table 1 for suggestions).
-
Observe solubility at room temperature. An ideal solvent will show poor solubility.[9]
-
Gently heat the tubes that did not dissolve at room temperature to the solvent's boiling point. The compound should dissolve completely.[10]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the quality of the precipitate. The best solvent will yield fine, crystalline solids, not a gummy oil.
A mixed-solvent system is often highly effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexane or water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.[7]
Q5: What is the optimal procedure for cooling the solution to avoid oiling out?
A5: Slow, controlled cooling is essential.[5][11] A rapid temperature drop is a primary cause of excessive supersaturation.[2]
Recommended Cooling Protocol:
-
Once your compound is fully dissolved in the minimum amount of hot solvent, cover the flask with a watch glass to prevent solvent evaporation.[12]
-
Allow the flask to cool undisturbed on a benchtop, insulated from the cold surface by a cork ring or folded paper towel. This slow ambient cooling allows for the gradual formation of nucleation sites.
-
Only after the solution has reached room temperature (and ideally, after crystal formation has already begun) should you move the flask to an ice-water bath to maximize the yield of crystals.[11][13]
Q6: "Oiling out" has already occurred. What are the immediate steps I can take to salvage my experiment?
A6: If your compound oils out, do not despair. The material is not lost and the experiment can often be recovered.[6]
Remediation Protocol:
-
Re-dissolve: Heat the mixture back to the boiling point of the solvent to re-dissolve the oil.[6]
-
Dilute: Add more of the same solvent (typically 10-25% more volume) to create a more dilute solution. This reduces the supersaturation that will be generated upon cooling.[4][5]
-
Re-cool Slowly: Attempt the slow cooling process again as described in Q5.
-
Consider Solvent Change: If oiling out persists, it is a strong indicator that the solvent system is not optimal. It may be necessary to remove the solvent via rotary evaporation and restart the recrystallization with a different, more suitable solvent or solvent mixture identified from screening.[6]
Q7: Can seeding or scratching help, and what is the correct technique?
A7: Yes, both are powerful techniques for inducing crystallization and can help bypass the kinetic barrier that leads to oiling out.[1][3]
-
Seeding: This involves adding a single, pure crystal of this compound to the slightly cooled, saturated solution.[2] This seed crystal provides a perfect template for other molecules to deposit onto, promoting controlled crystal growth over oil formation. Add the seed crystal after the solution has cooled slightly but before it becomes visibly cloudy.
-
Scratching: Gently scratching the inside surface of the flask below the level of the solution with a glass rod can create microscopic scratches on the glass.[6][11] These imperfections serve as nucleation points where crystals can begin to form. This is often effective when a solution is supersaturated but reluctant to crystallize.
Q8: How do impurities contribute to oiling out, and how can I mitigate their effects?
A8: Impurities interfere with the formation of a stable crystal lattice.[4] They can also create a eutectic mixture, which has a lower melting point than the pure compound, thereby increasing the risk of the compound melting in the hot solvent and oiling out upon cooling.[5]
Mitigation Strategies:
-
Hot Filtration: If your crude material contains insoluble impurities, you should perform a hot filtration after dissolving the compound in the hot solvent but before cooling. This removes particulate matter that can disrupt crystallization.
-
Activated Charcoal: If you suspect colored or highly polar, soluble impurities, you can add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[5] Be aware that charcoal can also adsorb your product, so use it sparingly.
Part 3: Protocols & Data
Table 1: Recommended Solvent Systems for Recrystallization of this compound (M.P. 135-137 °C)
| Solvent/System | Boiling Point (°C) | Polarity | Comments & Rationale |
| Isopropanol (IPA) | 82.6 | Polar Protic | A good starting point. Its boiling point is well below the compound's melting point. Often provides a good solubility differential. |
| Ethanol | 78.4 | Polar Protic | Similar to IPA, but its lower boiling point provides an even greater safety margin against melting the solute.[14] |
| Ethyl Acetate | 77.1 | Polar Aprotic | An excellent solvent for compounds of intermediate polarity. Often used in a mixed system with hexane. |
| Acetone | 56 | Polar Aprotic | A strong solvent, may show high solubility even at room temperature. Best used as the "good" solvent in a mixed pair with an anti-solvent like water or hexane.[8] |
| Toluene | 111 | Non-polar | Use with caution. Its boiling point is approaching the compound's melting point. May be effective if impurities have been removed, but slow cooling is critical. |
| Ethyl Acetate / Hexane | Variable | Mixed | A highly versatile and controllable system. Dissolve in hot ethyl acetate, then add hexane dropwise until cloudy. Provides excellent control over saturation.[8] |
| Ethanol / Water | Variable | Mixed | A classic polar mixed-solvent system. Dissolve in hot ethanol, then add water dropwise. Effective for moderately polar compounds.[8] |
Protocol 1: Step-by-Step Recrystallization to Prevent Oiling Out
-
Solvent Selection: Choose a promising solvent system from Table 1, confirmed by a small-scale screening test.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions to the solid, heating the mixture to a gentle boil with stirring. Continue adding hot solvent just until all the solid has dissolved. Causality: Using the minimum amount of hot solvent ensures the solution will be saturated upon cooling.[11][15]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming prevents premature crystallization in the funnel.[16]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and set it on a cork ring or folded towel to cool slowly and undisturbed to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal recovery.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Part 4: Visual Guides
Diagram 1: Decision Workflow for Solvent Selection
Caption: A decision tree for systematically screening and selecting an appropriate recrystallization solvent.
Diagram 2: Troubleshooting Workflow for an "Oiling Out" Event
Caption: A step-by-step workflow for remediating an experiment after oiling out has occurred.
Part 5: References
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from --INVALID-LINK--
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from --INVALID-LINK--
-
Crystallization Systems. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from --INVALID-LINK--
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from --INVALID-LINK--
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. Retrieved from --INVALID-LINK--
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(2), 114.
-
Methylamine Supplier. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from --INVALID-LINK--
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Retrieved from --INVALID-LINK--
-
University of California, Berkeley. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
Mount Holyoke College. (n.d.). Recrystallization - Part 2. Retrieved from --INVALID-LINK--
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from --INVALID-LINK--
-
Wellesley College. (n.d.). Recrystallization I. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). Experimental investigation and prediction of oiling out during crystallization process. Retrieved from --INVALID-LINK--
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from --INVALID-LINK--
References
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. brainly.com [brainly.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. rubingroup.org [rubingroup.org]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. Recrystallization [wiredchemist.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. reddit.com [reddit.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting HPLC Separation of Chromene Derivatives
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Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal separation of these heterocyclic compounds. Drawing from established chromatographic principles and field experience, this resource provides a structured, question-and-answer approach to diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My chromene derivative peaks are showing significant tailing. What are the primary causes and how can I fix it?
Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, is one of the most common issues in HPLC and can severely impact resolution and quantification accuracy.[1][2] For chromene derivatives, which often contain polar functional groups like hydroxyls or amines, this is a frequent challenge.
Primary Causes & Solutions:
-
Secondary Silanol Interactions: This is the most frequent cause for peak tailing with polar or basic compounds like certain chromene derivatives.[3][4] Residual, unbonded silanol groups (Si-OH) on the surface of standard C18 silica columns can interact strongly with your analytes via hydrogen bonding, causing a portion of the molecules to lag behind as they travel through the column.[2][4][5]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to ≤ 3) protonates the silanol groups, suppressing their ionization and minimizing these unwanted secondary interactions.[3] An acidic modifier like 0.1% formic acid or phosphoric acid is often effective.[6]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanols are chemically bonded with a small silylating agent. This blocks the active sites and dramatically reduces tailing.[4][5] If you are not using one, switching to a fully end-capped column is highly recommended.
-
Solution 3: Add a Mobile Phase Modifier: Historically, a small amount of a basic modifier, like triethylamine (TEA), was added to the mobile phase.[3] TEA acts as a competitive base, preferentially interacting with the active silanol sites and shielding the analyte from these interactions.[7]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[2]
-
Solution: Dilute your sample and reinject. Perform a series of injections with decreasing concentrations to see if peak shape improves. This will help determine the column's linear dynamic range for your specific analyte.[2]
-
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[2][5]
Q2: I'm struggling with poor resolution between two or more chromene derivatives. How can I improve their separation?
Poor resolution (Rs < 1.5) means your peaks are not baseline separated, making accurate quantification difficult.[8] Improving resolution involves manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Detailed Strategies:
-
Optimize Retention Factor (k'): Aim for a retention factor between 2 and 10 for robust separations.[8][9] If your peaks are eluting too close to the void volume (k < 2), they are not interacting sufficiently with the stationary phase.
-
Action: Decrease the strength of your mobile phase by reducing the percentage of the organic solvent (e.g., from 80% acetonitrile to 70%).[9]
-
-
Change Selectivity (α): This is the most powerful tool for improving resolution.[8] Selectivity is a measure of the separation between two peak maxima. Even small changes can have a dramatic effect.
-
Action 1: Switch Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with your chromene derivatives differently, altering elution order and spacing.[8] If you are using acetonitrile, try substituting it with methanol, or vice-versa.
-
Action 2: Adjust pH: Chromene derivatives may have ionizable functional groups. Changing the mobile phase pH can alter the charge state of an analyte, significantly impacting its retention and thus the selectivity between it and other compounds.[10][11]
-
Action 3: Change Column Chemistry: If mobile phase adjustments are insufficient, the stationary phase chemistry is the next variable. A standard C18 column separates primarily on hydrophobicity. For aromatic compounds like chromenes, a Phenyl-Hexyl phase can offer alternative selectivity through pi-pi interactions.
-
-
Increase Efficiency (N): Higher efficiency results in narrower, sharper peaks, which improves resolution.
-
Action 1: Use a Longer Column: Doubling the column length increases resolution by a factor of ~1.4.[12]
-
Action 2: Use Smaller Particle Size Columns: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency, but will also increase backpressure.[8][12]
-
Q3: My retention times are shifting between injections. What's causing this instability?
Irreproducible retention times are a critical issue, especially in regulated environments, as they undermine method validity.
Common Causes and Solutions for Shifting Retention Times
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Column Equilibration | The column chemistry is not in equilibrium with the mobile phase at the start of the injection, especially important in gradient elution. | Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection. |
| Mobile Phase Composition Change | The mobile phase was prepared incorrectly, or one component is evaporating faster than another (e.g., volatile organic). | Prepare fresh mobile phase daily.[13] Keep reservoirs covered to minimize evaporation.[13] Use an inline degasser to prevent bubbles. |
| Pump and Flow Rate Issues | Leaks in the pump, worn pump seals, or faulty check valves can cause inconsistent flow rates, leading to retention time drift.[13] | Check for salt buildup around fittings, which indicates a leak.[13] Perform routine pump maintenance, including seal replacement. If pressure is fluctuating, there may be air in the pump head.[7] |
| Temperature Fluctuations | The laboratory temperature is not stable, affecting mobile phase viscosity and retention. | Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This improves reproducibility and can also improve peak shape.[14][15] |
| Column Degradation | The stationary phase is degrading due to extreme pH (typically <2 or >8) or accumulation of contaminants. | Always operate within the column's recommended pH range.[13] Use a guard column to protect the analytical column from strongly retained impurities.[16] |
Protocols for Optimization
Protocol 1: Systematic Mobile Phase Optimization
This protocol provides a structured approach to optimizing the mobile phase to resolve a critical pair of chromene derivatives.
Objective: To achieve baseline resolution (Rs ≥ 1.5) between two co-eluting peaks.
Materials:
-
HPLC system with UV or DAD detector
-
Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
HPLC-grade water, acetonitrile, and methanol
-
Acid modifier (e.g., Formic Acid)
-
Standard solutions of chromene derivatives
Procedure:
-
Establish Initial Conditions:
-
Start with a simple isocratic mobile phase, for example, 60:40 Acetonitrile:Water with 0.1% Formic Acid.
-
Set a flow rate of 1.0 mL/min and a column temperature of 30 °C.
-
Inject the standard mixture and record the chromatogram.
-
-
Optimize Organic Content (Adjusting k'):
-
If peaks are poorly retained (k < 2), decrease the organic content in 5% increments (e.g., to 55% Acetonitrile).
-
If peaks are too retained (k > 10), increase the organic content in 5% increments.
-
Continue until the last peak of interest elutes with a k' value less than 10.
-
-
Change Selectivity (α):
-
If resolution is still poor, change the organic modifier. Prepare a mobile phase with methanol at a concentration that gives a similar retention time for the last peak (this is called an isoeluotropic mobile phase). Note: You will likely need a higher percentage of methanol than acetonitrile to achieve similar elution strength.
-
Inject the standard and compare the selectivity and resolution to the acetonitrile run.
-
-
Optimize pH (If Applicable):
-
If your chromene derivatives have acidic or basic properties, pH can be a powerful tool.
-
Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate or formate.
-
Analyze the sample at each pH and observe the change in retention and resolution.
-
-
Consider Gradient Elution:
-
If the sample contains compounds with a wide range of polarities, an isocratic method may not be able to separate them all within a reasonable time.
-
Develop a linear gradient, for example, starting from 30% Acetonitrile to 90% Acetonitrile over 15 minutes. This can sharpen peaks and improve the resolution of later-eluting compounds.[10][14]
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. chromtech.net.au [chromtech.net.au]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. halocolumns.com [halocolumns.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
stability of 6-chloro-2H-chromene-3-carbonitrile under acidic and basic conditions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-chloro-2H-chromene-3-carbonitrile. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your research.
Introduction
This compound is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its unique structure, featuring a chromene ring, a nitrile group, and a chloro substituent, offers a rich landscape for chemical modifications. However, this complex functionality also presents potential stability issues, particularly when exposed to acidic or basic conditions commonly employed in synthetic and analytical protocols. Understanding these stability characteristics is paramount for reliable experimental outcomes and the successful development of novel therapeutics and materials.
This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter. We will delve into the mechanistic underpinnings of potential degradation pathways and provide actionable protocols for monitoring the stability of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning a reaction under acidic conditions. What is the primary stability concern for this compound?
The primary and most anticipated reaction under acidic conditions is the hydrolysis of the nitrile group.[2][3][4] This reaction typically proceeds in two main stages: first, the conversion of the nitrile to a carboxamide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[2][5]
Causality & Mechanism:
In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrogen atom of the nitrile group is protonated. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule.[5] A series of proton transfers then leads to the formation of an imidic acid tautomer, which rapidly rearranges to the more stable amide intermediate (6-chloro-2H-chromene-3-carboxamide).[2] Under continued heating or prolonged exposure to acidic conditions, this amide will further hydrolyze to the final carboxylic acid product (6-chloro-2H-chromene-3-carboxylic acid).[5]
dot digraph "Acid-Catalyzed Nitrile Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"this compound" -> "Protonated Nitrile" [label=" H⁺ "]; "Protonated Nitrile" -> "Imidic Acid Tautomer" [label=" H₂O "]; "Imidic Acid Tautomer" -> "6-chloro-2H-chromene-3-carboxamide" [label=" Tautomerization "]; "6-chloro-2H-chromene-3-carboxamide" -> "Protonated Amide" [label=" H⁺ "]; "Protonated Amide" -> "Tetrahedral Intermediate" [label=" H₂O "]; "Tetrahedral Intermediate" -> "6-chloro-2H-chromene-3-carboxylic acid" [label=" -NH₄⁺ "]; } caption [label="Acid-Catalyzed Nitrile Hydrolysis Pathway", fontsize=10, fontname="Arial"];
Troubleshooting & Experimental Advice:
-
Monitoring the Reaction: To follow the progress of the hydrolysis, it is recommended to use High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1] This will allow you to resolve the starting material, the amide intermediate, and the final carboxylic acid.
-
Isolating the Amide: If the carboxamide is your desired product, it is crucial to carefully control the reaction conditions. Milder acidic conditions, lower temperatures, and shorter reaction times will favor the formation and isolation of the amide intermediate.[6]
-
Potential for Ring Instability: While nitrile hydrolysis is the most probable reaction, prolonged exposure to strong acids and high temperatures could potentially lead to the degradation of the chromene ring itself. It is advisable to monitor for the appearance of unexpected byproducts.
Q2: My experiment requires basic conditions. How will this compound behave in the presence of a base like sodium hydroxide?
Similar to acidic conditions, the nitrile group is susceptible to hydrolysis under basic conditions.[3][4] The reaction proceeds through a similar pathway, forming a carboxamide intermediate, which is then hydrolyzed to a carboxylate salt.[2] Additionally, the 2H-chromene ring system can be sensitive to strong bases, potentially leading to ring-opening or other rearrangements.
Causality & Mechanism:
Under basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile, directly attacking the electrophilic carbon of the nitrile group.[2][6] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid. Tautomerization then leads to the amide intermediate.[2] Continued reaction with hydroxide will lead to the hydrolysis of the amide to the corresponding carboxylate salt (sodium 6-chloro-2-oxo-2H-chromene-3-carboxylate).[3] To obtain the free carboxylic acid, a final acidic workup is necessary.[3]
dot digraph "Base-Catalyzed Nitrile Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"this compound" -> "Nitrile Adduct" [label=" OH⁻ "]; "Nitrile Adduct" -> "Imidic Acid" [label=" H₂O "]; "Imidic Acid" -> "6-chloro-2H-chromene-3-carboxamide" [label=" Tautomerization "]; "6-chloro-2H-chromene-3-carboxamide" -> "Tetrahedral Intermediate" [label=" OH⁻ "]; "Tetrahedral Intermediate" -> "6-chloro-2-oxo-2H-chromene-3-carboxylate" [label=" -NH₃ "]; "6-chloro-2-oxo-2H-chromene-3-carboxylate" -> "6-chloro-2H-chromene-3-carboxylic acid" [label=" H₃O⁺ workup "]; } caption [label="Base-Catalyzed Nitrile Hydrolysis Pathway", fontsize=10, fontname="Arial"];
Troubleshooting & Experimental Advice:
-
Controlling the Reaction: The formation of the amide as the final product is more feasible under basic conditions compared to acidic conditions, especially with milder bases or at lower temperatures.[5][6]
-
Chromene Ring Stability: The 2H-chromene ring can be susceptible to cleavage of the ether linkage under strongly basic conditions, especially with heating.[7][8][9] This could lead to the formation of a substituted phenol derivative. Monitoring your reaction for the appearance of more polar byproducts via TLC or HPLC is crucial.
-
Product Isolation: Remember that under basic conditions, the carboxylic acid will be in its salt form. An acidic workup is required to isolate the neutral carboxylic acid.[3]
Q3: I am observing the formation of an unexpected byproduct during my reaction. How can I identify it?
The identification of unknown byproducts is a common challenge in synthetic chemistry. A combination of chromatographic and spectroscopic techniques is generally required for structural elucidation.
Recommended Analytical Workflow:
-
Isolation: The first step is to isolate the impurity, typically using preparative HPLC or column chromatography.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the byproduct, allowing you to determine its molecular formula. Tandem MS (MS/MS) experiments can induce fragmentation, providing valuable structural information.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the structure of an organic molecule. Comparison of the NMR spectra of the byproduct with that of the starting material will reveal structural changes. 2D NMR techniques like COSY, HSQC, and HMBC can be used to piece together the complete structure.[11][12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in the byproduct. For instance, the appearance of a broad peak around 3300 cm⁻¹ could indicate the presence of a carboxylic acid O-H group, while a strong absorption around 1700 cm⁻¹ would suggest a carbonyl group.
dot digraph "Analytical_Workflow_for_Byproduct_Identification" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Reaction Mixture with Byproduct" -> "Isolation (HPLC/Column Chromatography)"; "Isolation (HPLC/Column Chromatography)" -> "Pure Byproduct"; "Pure Byproduct" -> "HRMS (Molecular Formula)"; "HRMS (Molecular Formula)" -> "MS/MS (Fragmentation Pattern)"; "Pure Byproduct" -> "NMR (¹H, ¹³C, 2D)"; "NMR (¹H, ¹³C, 2D)" -> "Structural Elucidation"; "Pure Byproduct" -> "IR (Functional Groups)"; "MS/MS (Fragmentation Pattern)" -> "Structural Elucidation"; "IR (Functional Groups)" -> "Structural Elucidation"; } caption [label="Workflow for Byproduct Identification", fontsize=10, fontname="Arial"];
Q4: How can I perform a systematic stability study on this compound?
A forced degradation study is a systematic way to evaluate the intrinsic stability of a drug substance.[1][6][14][15] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At regular intervals, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At regular intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark.
-
Analyze the samples by HPLC after exposure.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan).
-
Analysis: Quantify the amount of parent compound remaining and the formation of any degradation products.
-
Data Summary Table:
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 1 M HCl | 24 | 60 | ||
| 1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Photolytic | - | - |
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A DFT mechanistic study on base-catalyzed cleavage of the β-o-4 ether linkage in lignin: implications for selective lignin depolymerization -ORCA [orca.cardiff.ac.uk]
- 9. Frontiers | A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization [frontiersin.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. Proton NMR Table [www2.chemistry.msu.edu]
- 13. compoundchem.com [compoundchem.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Time and Temperature for Chromene Synthesis
Welcome to the Technical Support Center for Chromene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to chromene derivatives. Chromenes are a critical class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1][2][3][4] Achieving high yields and purity is paramount, and this often hinges on the precise control of reaction time and temperature.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven experience to empower you with the knowledge to refine your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of the desired chromene, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield is a common but multifaceted problem. The cause can often be traced back to suboptimal reaction kinetics, catalyst issues, or reactant purity. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Reaction Temperature:
-
The Causality: Temperature is a critical parameter that directly influences the reaction rate. Many chromene syntheses, particularly multicomponent reactions, have a specific activation energy that must be overcome.[5] While some reactions proceed efficiently at room temperature, others require heating to drive the reaction to completion.[5][6] Conversely, excessive heat can lead to the decomposition of reactants, intermediates, or the final product, as well as the formation of unwanted side products.[5]
-
Protocol for Optimization:
-
Initial Screening: If you started at room temperature, incrementally increase the temperature. A good starting point is to test the reaction at 40 °C, 60 °C, and 80 °C. For many common syntheses, refluxing in a suitable solvent like ethanol is effective.[5]
-
Monitor Progress: At each temperature, monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7] This will help you determine if the reaction is proceeding and at what rate.
-
Check for Decomposition: If you observe the appearance of new, unidentified spots on your TLC plate at higher temperatures, or a decrease in the desired product spot, it could indicate thermal degradation.
-
2. Scrutinize the Catalyst:
-
The Causality: The choice and activity of the catalyst are pivotal.[5] Catalysts for chromene synthesis can range from basic (e.g., piperidine, DABCO) to acidic (e.g., L-proline) or metal-based.[5][8] Catalyst deactivation, where the active sites are blocked or the catalyst structure is damaged, is a frequent cause of reaction failure.[9]
-
Troubleshooting Steps:
-
Catalyst Screening: If you are using a specific catalyst and seeing poor results, consider screening a variety of catalysts with different properties (e.g., Lewis acids, Brønsted acids, or basic catalysts).[10]
-
Catalyst Loading: The amount of catalyst used is crucial. Too little may not be sufficient to drive the reaction, while too much can sometimes lead to side reactions. An optimization screen of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) is recommended.[11][12]
-
Freshness and Purity: Ensure your catalyst is fresh and has been stored correctly. Some catalysts are sensitive to air or moisture.
-
3. Verify Reactant and Solvent Purity:
-
The Causality: Impurities in your starting materials, especially aldehydes, can poison the catalyst or participate in side reactions, leading to a complex mixture and low yield of the desired chromene.[5][13] The solvent's purity is also important, as contaminants can interfere with the reaction.
-
Best Practices:
-
Use freshly purified reactants whenever possible. Aldehyd purification is often critical.
-
Ensure solvents are of an appropriate grade and are dry if the reaction is moisture-sensitive.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired chromene, but I'm also getting a significant amount of side products, which makes purification difficult and lowers my isolated yield. How can I improve the selectivity?
Answer: The formation of side products is often a result of the reaction conditions being too harsh or not selective enough. Temperature and reaction time are key levers to pull here.
1. Optimize Reaction Temperature for Selectivity:
-
The Causality: Different reactions, even those leading to side products, will have different activation energies. By carefully controlling the temperature, you can favor the kinetic pathway that leads to your desired chromene over competing pathways. Lowering the temperature can often increase selectivity, even if it slows down the reaction rate.
-
Experimental Approach:
-
If you are running the reaction at an elevated temperature and observing significant side products, try reducing the temperature in 10-20 °C increments.
-
Monitor the reaction by TLC to observe the relative formation rates of the product and side products at different temperatures.
-
2. Fine-Tune the Reaction Time:
-
The Causality: Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of the desired product into other compounds or facilitate the formation of thermodynamically stable but undesired side products.
-
Protocol for Optimization:
-
Time-Course Study: Set up a series of small-scale reactions and quench them at different time points (e.g., 1h, 2h, 4h, 8h, 24h).
-
Analysis: Analyze the crude reaction mixture from each time point by TLC or LC-MS to determine the optimal time at which the product yield is maximized and side product formation is minimized.
-
Table 1: Example of Temperature and Time Optimization for a Generic Chromene Synthesis
| Entry | Temperature (°C) | Time (h) | Yield of Product (%) | Yield of Side Product (%) |
| 1 | 25 (Room Temp) | 24 | 30 | <5 |
| 2 | 50 | 8 | 75 | 10 |
| 3 | 80 (Reflux) | 4 | 90 | 15 |
| 4 | 80 (Reflux) | 12 | 85 | 25 |
| 5 | 60 | 10 | 88 | 8 |
In this hypothetical example, 60°C for 10 hours (Entry 5) provides the best balance of high product yield and low side product formation.
Issue 3: Incomplete Reaction - Starting Material Remains
Question: I'm monitoring my reaction by TLC, and even after an extended period, I still see a significant amount of my starting materials. What should I do?
Answer: An incomplete reaction, often referred to as a "stalled" reaction, indicates that the reaction conditions are not sufficient to drive it to completion.
1. Increase the Reaction Temperature:
-
The Rationale: As discussed, a higher temperature will increase the reaction rate. If the reaction is sluggish at a lower temperature, a moderate increase can often be enough to push the equilibrium towards the products.[5]
-
Actionable Step: If your reaction has stalled at room temperature, try heating it to 50-60 °C and continue monitoring.
2. Extend the Reaction Time:
-
The Rationale: Some reactions are inherently slow. It's possible that the reaction simply needs more time to reach completion.
-
Actionable Step: Allow the reaction to run for a longer period (e.g., 24-48 hours), ensuring you monitor it periodically to check for product decomposition.
3. Check Catalyst Activity:
-
The Rationale: The catalyst may have deactivated over the course of the reaction.[9] This can be due to poisoning by impurities or inherent instability under the reaction conditions.
-
Actionable Step: In some cases, adding a fresh portion of the catalyst can restart a stalled reaction.
Diagram 1: Troubleshooting Workflow for Low Yield
References
- 1. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Eco-friendly synthesis of chromeno[4,3- b ]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09737C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. l-Proline-catalysed synthesis of chromeno[2,3-b]chromene from 4-hydroxy-2H-chromene-2-thione and an anti-proliferative study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. researchgate.net [researchgate.net]
- 11. 3,4-Dihydropyrano [C] chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst [jwent.net]
- 12. jmchemsci.com [jmchemsci.com]
- 13. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scale-Up of 6-Chloro-2H-chromene-3-carbonitrile Production
Welcome to the technical support guide for the synthesis and scale-up of 6-chloro-2H-chromene-3-carbonitrile. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutics, including those for neurological disorders and cancer.[1]
The primary synthetic route involves a base-catalyzed Knoevenagel condensation between 4-chlorosalicylaldehyde and malononitrile.[2][3] While straightforward at the gram scale, this reaction presents several challenges at scale, including maintaining yield, controlling impurities, and ensuring process safety and efficiency. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address these issues directly.
Core Synthesis Overview: The Knoevenagel Condensation
The reaction is a nucleophilic addition of the active methylene compound (malononitrile) to the aldehyde carbonyl group, followed by an intramolecular cyclization and dehydration to yield the chromene ring system.[2][4] The choice of base, solvent, and reaction conditions is critical for success.
Caption: Knoevenagel condensation pathway for this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield dropped from 95% at the 1g scale to 70% at the 100g scale. What are the most likely causes?
This is a classic scale-up issue rooted in heat and mass transfer limitations.
Causality: The Knoevenagel condensation is exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation into the environment or cooling bath. As you increase the batch size, the volume increases by a cube function while the surface area for heat exchange only increases by a square function. This leads to inefficient heat removal, causing localized temperature spikes ("hot spots") within the reactor. These hot spots can accelerate side reactions or cause decomposition of reactants and products, leading to lower yields and increased impurity formation.
Troubleshooting Steps:
-
Monitor Internal Temperature: Do not rely on the external bath temperature. Use a thermocouple to monitor the internal reaction temperature accurately. An exotherm is likely occurring if you see a rapid temperature rise after an induction period.
-
Control Reagent Addition Rate: Instead of adding all reagents at once, add the catalyst or one of the reactants (e.g., malononitrile solution) slowly and sub-surface. This allows the cooling system to keep up with the heat being generated.
-
Improve Agitation: Inadequate mixing can cause localized concentration and temperature gradients. Ensure your stirring is vigorous enough to maintain a homogenous slurry or solution. For larger reactors, confirm that the impeller design is appropriate for the vessel geometry and reaction viscosity.
-
Re-evaluate Solvent Volume: While high concentration is often desired, slightly increasing the solvent volume (dilution) can help manage the exotherm by increasing the thermal mass of the system.
Caption: Troubleshooting workflow for diagnosing low yield during scale-up.
Q2: I'm observing a significant new impurity by HPLC/TLC in my scaled-up batches. It appears to have a higher molecular weight. What is it and how can I prevent it?
The most probable culprit is a dimer or related byproduct formed from the reaction of the initial product with starting materials. Studies on the reaction of salicylaldehydes with malononitrile have reported the formation of such dimers under certain conditions.[5][6]
Plausible Mechanism: Under catalyst-free or prolonged reaction times, the initially formed 2-imino-2H-chromene can react with another molecule of malononitrile or undergo a self-condensation. One reported structure involves a Michael addition-type reaction leading to a dimeric 4H-chromene derivative.[5]
Caption: Simplified pathway showing product reacting to form impurities.
Prevention Strategies:
-
Stoichiometry Control: Ensure precise control over the stoichiometry. An excess of malononitrile can sometimes lead to adduct formation with the product.
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction progress by TLC or HPLC and quench it as soon as the starting aldehyde is consumed.
-
Temperature Management: As discussed in Q1, localized overheating can promote these higher-activation-energy side reactions. Strict temperature control is crucial.
-
Catalyst Choice: The type and amount of catalyst can influence selectivity. Weaker bases or heterogeneous catalysts may offer better control and reduce byproduct formation compared to strong, soluble bases.[7]
Q3: The piperidine catalyst used in my lab-scale synthesis is difficult to remove. What are scalable and more "green" catalyst alternatives?
Residual piperidine is a major concern for pharmaceutical intermediates due to its toxicity. Switching to a heterogeneous or more benign catalyst is a critical step for scale-up and aligns with green chemistry principles.[8]
Catalyst Comparison:
| Catalyst Type | Example(s) | Advantages for Scale-Up | Disadvantages | Citation |
| Homogeneous (Basic) | Piperidine, Triethylamine | High reactivity, good solubility. | Difficult to remove, toxic, can cause side reactions. | [2] |
| Homogeneous (Organo) | Pyridine-2-carboxylic acid (P2CA) | High yields, can be recyclable, promotes green conditions. | May require specific solvent systems (e.g., water-EtOH). | [7][9] |
| Heterogeneous (Basic) | 1CaO–1.5MgO (BMO-1), Hydrotalcite | Easy removal by filtration, reusable, environmentally benign. | Can be slower, potential for leaching, requires validation. | [10][11] |
| Ionic Liquids | [bmim]BF4 with EDDA | Recyclable solvent/catalyst system, mild conditions. | High cost, potential viscosity issues, requires specific workup. | [10] |
Recommendation for Scale-Up: Start by evaluating Pyridine-2-carboxylic acid (P2CA) in a water-ethanol mixture, as it has been successfully used for gram-scale synthesis of related chromenes with excellent yields (up to 98%) and recyclability.[7][9] Alternatively, a simple-to-prepare heterogeneous catalyst like a mixed metal oxide offers the most straightforward path to a clean product through simple filtration.[11]
Q4: My reaction mixture becomes a very thick, difficult-to-stir slurry upon product precipitation. How can I manage this?
This is a common physical processing challenge. A thick slurry leads to poor mixing, inefficient heat transfer, and can trap impurities within the product crystals.
Troubleshooting & Mitigation:
-
Solvent Screening: The choice of solvent is critical. While a solvent in which the product is poorly soluble is good for isolation, it can be problematic during the reaction. Consider a solvent system where the product has moderate solubility at the reaction temperature but precipitates upon cooling (e.g., isopropanol, ethanol/water mixtures).[7]
-
Anti-Solvent Addition: Run the reaction in a solvent that keeps the product dissolved (e.g., DMF, DMSO). Upon completion, filter off any heterogeneous catalyst, and then slowly add an anti-solvent (e.g., water, heptane) to induce controlled precipitation of the product. This often results in a purer, more easily filtered solid.
-
Temperature Control of Crystallization: If the product precipitates during the reaction, try running at a slightly higher temperature to maintain solubility, then perform a controlled cooling ramp to crystallize the product. Slow cooling generally produces larger, purer crystals that are easier to filter.
-
Reactor & Impeller Design: At a large scale, the choice of reactor and agitator is key. An anchor or retreat curve impeller is often better for handling thick slurries than a simple turbine.
Appendix A: Recommended Analytical Methods
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: 30% Ethyl Acetate in Hexane.
-
Visualization: UV light (254 nm).
-
Use: Rapid monitoring of reaction progress (disappearance of 4-chlorosalicylaldehyde).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Detection: UV at 254 nm and 280 nm.
-
Use: Accurate quantification of product purity and impurity profiling.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: DMSO-d6 or CDCl3.
-
Use: Structural confirmation of the final product and identification of impurities if isolated.[5]
-
Appendix B: Experimental Protocol (Heterogeneous Catalysis Example)
This protocol is a starting point for a scalable synthesis using a recyclable solid base catalyst.
Protocol: Synthesis of this compound using a reusable basic catalyst.
-
Catalyst Preparation: Prepare a mixed metal oxide catalyst such as 1CaO–1.5MgO as described in the literature.[11] Activate the catalyst by heating under vacuum before use.
-
Reaction Setup: To a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and condenser, charge 4-chlorosalicylaldehyde (1.0 eq) and the catalyst (e.g., 5 mol%).
-
Solvent Addition: Add a suitable solvent, such as ethanol (approx. 5-10 mL per gram of aldehyde).
-
Reagent Addition: Begin stirring and heat the mixture to 50-60 °C. Prepare a solution of malononitrile (1.05 eq) in a minimal amount of ethanol. Add this solution to the reactor dropwise over 30-60 minutes, carefully monitoring the internal temperature.
-
Reaction Monitoring: Hold the reaction at temperature and monitor by TLC/HPLC every 30 minutes until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Concentrate the filtrate under reduced pressure to about one-third of the original volume.
-
Cool the concentrated solution to 0-5 °C to induce crystallization.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. purechemistry.org [purechemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of 6-Chloro-2H-Chromene-3-Carbonitrile Derivatives
Welcome to the technical support center for the analysis of 6-chloro-2H-chromene-3-carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. The inherent complexity of the chromene scaffold, coupled with the influence of the chloro and carbonitrile substituents, can often lead to NMR spectra that are challenging to interpret.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your NMR analysis. The content is structured to provide not just procedural steps, but also the underlying scientific principles, ensuring a deeper understanding and more effective problem-solving.
Troubleshooting Guide: Common Spectroscopic Challenges
This section addresses specific, practical problems that can arise during the acquisition and interpretation of NMR data for this compound derivatives.
Issue 1: Signal Overlap in the Aromatic Region of ¹H NMR
Question: My ¹H NMR spectrum shows a complex, poorly resolved multiplet in the aromatic region (approx. 7.0-7.8 ppm), making it impossible to assign the protons on the chlorinated benzene ring. How can I resolve these signals?
Answer:
Signal overlap in the aromatic region is a frequent challenge with substituted benzene rings. The electronic effects of the chloro, ether, and the fused pyran ring substituents can lead to very similar chemical shifts for the aromatic protons.
Causality and Recommended Workflow:
-
Solvent-Induced Shifts: The chemical shifts of aromatic protons can be sensitive to the NMR solvent used due to solvent-solute interactions.[1][2] Rerunning the spectrum in a different deuterated solvent, such as benzene-d₆ or pyridine-d₅, can often induce differential shifts in the proton resonances, leading to better signal dispersion.[2] Aromatic solvents can create specific shielding or deshielding zones around the solute molecule, altering the chemical shifts in a predictable way.
-
Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion in Hertz, potentially resolving the overlapping multiplets.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for resolving overlapping signals and establishing connectivity.
-
COSY (Correlation Spectroscopy): This experiment will reveal which aromatic protons are spin-coupled to each other, typically those in ortho positions. This helps in tracing the connectivity within the aromatic spin system.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[3][4] By observing correlations from the well-resolved pyran ring protons (H2 and H4) to the aromatic carbons, you can begin to assign the carbon skeleton, which in turn aids in assigning the attached protons.
-
Issue 2: Unexpected Splitting Pattern for the H4 Proton
Question: I expected the H4 proton of the 2H-chromene ring to be a singlet, but I am observing a more complex multiplet. Why is this happening?
Answer:
While the H4 proton is often depicted as a singlet, it can exhibit more complex splitting due to long-range coupling.
Causality and Recommended Protocol:
-
Long-Range Coupling: The H4 proton can couple to the H2 protons over four bonds (⁴J coupling).[5] This type of coupling is often referred to as allylic coupling. Additionally, coupling to the aromatic proton at the H5 position over four bonds is also possible. These long-range couplings are typically small (0-3 Hz) and may result in a broadened singlet or a finely split multiplet.[6]
-
High-Resolution Spectrum: To confirm long-range coupling, acquire a high-resolution ¹H NMR spectrum with a sufficient number of data points to resolve these small coupling constants.
-
Decoupling Experiments: A selective 1D decoupling experiment can definitively prove the coupling interaction. By irradiating the H2 protons, the multiplet for the H4 proton should collapse into a simpler pattern (or a sharper singlet if the only coupling was to H2).
Issue 3: Absence of a Clear C-Cl Signal in the ¹³C NMR Spectrum
Question: I am unable to definitively assign the carbon atom bonded to the chlorine (C6) in my ¹³C NMR spectrum. The signal appears to be broadened or missing entirely.
Answer:
This is a known phenomenon related to the quadrupolar nature of the chlorine nucleus.
Causality and Explanation:
-
Quadrupolar Relaxation: Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar nuclei (spin I > 1/2).[7][8][9] Nuclei with a non-spherical charge distribution interact with the local electric field gradient. This interaction provides an efficient relaxation mechanism known as quadrupolar relaxation.[10][11]
-
Signal Broadening: For a carbon atom directly attached to a chlorine atom, this fast relaxation of the chlorine nucleus can lead to significant broadening of the carbon signal in the ¹³C NMR spectrum.[8][9] In some cases, the signal can be broadened to the point where it is indistinguishable from the baseline noise.
-
Confirmation: While direct observation can be difficult, the position of the C-Cl bond can often be inferred by the absence of a signal in the expected region and by using 2D NMR techniques. An HMBC experiment showing a correlation from a proton to the quaternary carbon can help to confirm its location, even if the carbon signal itself is broad in the 1D spectrum.
Frequently Asked Questions (FAQs)
General Interpretation
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the core this compound structure?
A1: While exact values will vary with substitution, the following table provides typical chemical shift ranges. The electronegative oxygen atom, the carbon-carbon double bond, the nitrile group, and the chlorine atom all have significant electronic effects that influence the chemical shifts.[12][13]
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H2 | ~4.9 - 5.2 | ~65 - 70 | Methylene protons adjacent to the oxygen atom. |
| H4 | ~7.5 - 7.8 | ~135 - 140 | Vinylic proton, deshielded by the adjacent nitrile group. |
| Aromatic H | ~7.0 - 7.8 | ~115 - 150 | The exact shifts depend on the position relative to the chloro and ether substituents. |
| C2 | - | ~65 - 70 | Aliphatic carbon attached to oxygen. |
| C3 | - | ~100 - 105 | Quaternary vinylic carbon attached to the nitrile group. |
| C4 | - | ~135 - 140 | Vinylic CH carbon. |
| C4a | - | ~120 - 125 | Quaternary aromatic carbon. |
| C5 | ~7.3 - 7.5 | ~128 - 132 | Aromatic CH. |
| C6 | - | ~125 - 130 | Aromatic carbon attached to chlorine; signal may be broad.[8][9] |
| C7 | ~7.0 - 7.2 | ~125 - 130 | Aromatic CH. |
| C8 | ~7.6 - 7.8 | ~118 - 122 | Aromatic CH. |
| C8a | - | ~150 - 155 | Aromatic carbon attached to oxygen. |
| CN | - | ~115 - 120 | Nitrile carbon. |
Advanced Techniques
Q2: When should I use 2D NMR experiments like HSQC and HMBC for my this compound derivatives?
A2: You should utilize 2D NMR when 1D spectra are insufficient for unambiguous structure confirmation. This is often the case with complex substitution patterns or unexpected chemical shifts.
-
HSQC (Heteronuclear Single Quantum Coherence): Use this to correlate directly bonded protons and carbons.[3][4] It is excellent for definitively assigning the carbons that have attached protons (CH, CH₂, CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton.[3][4] It reveals correlations between protons and carbons over two or three bonds, allowing you to connect the different spin systems and assign quaternary (non-protonated) carbons, such as C3, C4a, C6, C8a, and the nitrile carbon.
Workflow for Structure Elucidation using 2D NMR:
Caption: A typical workflow for NMR-based structure elucidation.
Experimental Protocols
Q3: Can you provide a standard protocol for preparing an NMR sample of a this compound derivative?
A3: Proper sample preparation is critical for acquiring high-quality NMR data.
Step-by-Step Protocol for Sample Preparation:
-
Compound Purity: Ensure your compound is of high purity. Impurities will complicate the spectrum.
-
Massing: Accurately weigh approximately 5-10 mg of your compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which your compound is fully soluble (e.g., CDCl₃, DMSO-d₆).[2] Chloroform-d is a common first choice for many organic compounds.[2]
-
Dissolution: Place the weighed compound into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Mixing: Gently vortex or swirl the vial until the compound is completely dissolved. A brief sonication may be necessary for less soluble compounds.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during the transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Insertion: Carefully insert the NMR tube into a spinner turbine, ensuring the depth is set correctly for the spectrometer you are using.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. reddit.com [reddit.com]
- 3. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 4. youtube.com [youtube.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. studylib.net [studylib.net]
- 7. Chlorine - Wikipedia [en.wikipedia.org]
- 8. Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations'' - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Cl) Chlorine NMR [chem.ch.huji.ac.il]
- 10. reddit.com [reddit.com]
- 11. solidstatenmr.org.uk [solidstatenmr.org.uk]
- 12. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]
- 13. modgraph.co.uk [modgraph.co.uk]
Technical Support Center: Troubleshooting Chromene Synthesis with 5-Chlorosalicylaldehyde
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in chromene synthesis using 5-chlorosalicylaldehyde. This resource is designed to provide in-depth, field-proven insights into the common side reactions and troubleshooting strategies encountered during this valuable synthetic transformation. Our goal is to equip you with the knowledge to not only identify and resolve experimental issues but also to understand the underlying chemical principles governing these outcomes.
I. Introduction to Chromene Synthesis & the Role of 5-Chlorosalicylaldehyde
Chromene derivatives are a critical class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The synthesis of these scaffolds often employs a multicomponent reaction strategy, frequently involving the condensation of a salicylaldehyde derivative with an active methylene compound. 5-Chlorosalicylaldehyde is a common starting material due to the influence of the chloro-substituent on the reactivity of the aromatic ring and the potential for this functional group to be a site for further molecular elaboration.
The typical synthesis of a 2-amino-4H-chromene, for example, proceeds via a domino Knoevenagel condensation followed by an intramolecular oxo-Michael addition.[1][2] However, the introduction of the electron-withdrawing chlorine atom at the 5-position of the salicylaldehyde can influence the electron density of the phenol and aldehyde groups, leading to a range of potential side reactions that can complicate product isolation and reduce yields.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of chromenes from 5-chlorosalicylaldehyde. Each question is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting guide.
FAQ 1: My reaction is producing a complex mixture of products, and the desired chromene is only a minor component. What is happening?
Answer: A complex product mixture is a common issue and often points to the occurrence of several competing side reactions. The electron-withdrawing nature of the chlorine atom in 5-chlorosalicylaldehyde can activate the molecule for various nucleophilic attacks, not all of which lead to the desired chromene.
Potential Causes & Troubleshooting:
-
Self-Condensation of 5-Chlorosalicylaldehyde: Under strongly basic conditions, aldehydes can undergo self-condensation reactions (an aldol-type reaction). While less common for aromatic aldehydes compared to their aliphatic counterparts, it can still occur, especially with prolonged reaction times or high temperatures.
-
Troubleshooting:
-
Reduce Base Concentration: Use a catalytic amount of a weaker base (e.g., piperidine, triethylamine) instead of a stoichiometric amount of a strong base (e.g., sodium hydroxide, potassium carbonate).[3]
-
Control Temperature: Run the reaction at room temperature or even lower to disfavor the self-condensation pathway.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and stop it as soon as the starting material is consumed to prevent the formation of byproducts over time.
-
-
-
Formation of Dimeric Chromene Derivatives: Under certain conditions, particularly with an excess of the active methylene compound or under catalyst-free conditions, dimeric chromene byproducts can form.[4] This involves the reaction of the initially formed chromene with another molecule of the active methylene compound or the salicylaldehyde.
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the salicylaldehyde may be preferable to an excess of the active methylene compound.
-
Catalyst Choice: The use of an appropriate catalyst can steer the reaction towards the desired product and suppress dimer formation.[4] Experiment with different catalysts such as L-proline or DABCO.[2]
-
-
-
Unwanted Michael Additions: The intermediate formed after the Knoevenagel condensation is a Michael acceptor.[5][6] If other nucleophiles are present in the reaction mixture (e.g., excess active methylene compound, solvent molecules like alcohols), they can compete with the intramolecular cyclization, leading to open-chain byproducts.
-
Troubleshooting:
-
Solvent Selection: Use a non-nucleophilic solvent like acetonitrile, DMF, or DMSO. If an alcohol is necessary, consider that it can participate in side reactions.[7]
-
Reaction Concentration: Running the reaction at a higher concentration can favor the intramolecular cyclization over intermolecular side reactions.
-
-
FAQ 2: I am observing the formation of a significant amount of a linear, open-chain byproduct instead of the cyclized chromene. Why is the cyclization failing?
Answer: The formation of a stable, open-chain intermediate that fails to cyclize is a common hurdle. This typically points to issues with the final intramolecular oxo-Michael addition step.
Potential Causes & Troubleshooting:
-
Steric Hindrance: While the 5-chloro substituent is not excessively bulky, substituents on the active methylene compound can introduce steric hindrance that disfavors the intramolecular cyclization.
-
Troubleshooting:
-
Modify the Active Methylene Compound: If possible, use a less sterically demanding active methylene compound.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. Monitor for byproduct formation at higher temperatures.
-
-
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the phenoxide, which is the attacking species in the cyclization step.
Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Desired reaction pathway for chromene synthesis.
Caption: Competing side reaction pathways.
FAQ 3: My final product is difficult to purify. Are there common impurities I should be aware of?
Answer: Purification challenges often arise from the presence of structurally similar byproducts or unreacted starting materials.
Potential Causes & Troubleshooting:
-
Unreacted 5-Chlorosalicylaldehyde: Due to its moderate solubility, unreacted 5-chlorosalicylaldehyde can co-precipitate with the product.
-
Troubleshooting:
-
Reaction Monitoring: Ensure the reaction goes to completion by TLC.
-
Washing: Washing the crude product with a solvent in which the starting material is soluble but the product is not (e.g., cold ethanol, diethyl ether) can be effective.
-
-
-
Byproducts from Knoevenagel Condensation: The initial Knoevenagel condensation is a reversible reaction, and the intermediate may be present in the final mixture.[3]
-
Troubleshooting:
-
Column Chromatography: Careful column chromatography is often the most effective method for separating the desired chromene from closely related byproducts. A gradient elution system can be beneficial.
-
-
Quantitative Data Summary: Troubleshooting Parameters
| Issue | Potential Cause | Key Parameter to Adjust | Recommended Action |
| Complex Mixture | Self-condensation | Base Strength/Concentration | Use a weaker, catalytic base (e.g., piperidine). |
| Dimer Formation | Reactant Stoichiometry | Use a slight excess of 5-chlorosalicylaldehyde. | |
| Unwanted Michael Addition | Solvent Choice | Use a non-nucleophilic solvent (e.g., acetonitrile). | |
| Failed Cyclization | Steric Hindrance | Temperature | Cautiously increase the reaction temperature. |
| Electronic Effects | Base Strength | Employ a stronger, non-nucleophilic base (e.g., DBU). | |
| Purification Difficulty | Unreacted Starting Material | Washing Procedure | Wash the crude product with a suitable solvent. |
| Structurally Similar Byproducts | Purification Method | Utilize gradient column chromatography. |
Experimental Protocol: A General Procedure for Chromene Synthesis with Troubleshooting Notes
This protocol provides a general starting point. Modifications will likely be necessary based on the specific active methylene compound used.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorosalicylaldehyde (1.0 eq) and the active methylene compound (1.0-1.1 eq) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Troubleshooting Note: If solubility is an issue, gentle warming or sonication may be employed. Ensure the starting materials are fully dissolved before proceeding.
-
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a base (e.g., piperidine, 0.1 eq).
-
Troubleshooting Note: The choice and amount of catalyst are critical. If the reaction is sluggish, a different catalyst or a slight increase in catalyst loading may be necessary. For reactions that fail to cyclize, consider a stronger base like DBU.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Troubleshooting Note: A developing system that provides good separation between the starting materials, intermediate, and product should be established beforehand.
-
-
Work-up and Isolation: Once the reaction is complete, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a cold solvent. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Troubleshooting Note: The choice of recrystallization solvent is crucial for obtaining a pure product and should be determined experimentally.
-
III. Concluding Remarks
The synthesis of chromenes from 5-chlorosalicylaldehyde is a powerful method for accessing a diverse range of heterocyclic compounds. However, an awareness of the potential side reactions is crucial for successful and efficient synthesis. By carefully controlling reaction parameters such as stoichiometry, catalyst choice, solvent, and temperature, researchers can minimize the formation of unwanted byproducts and optimize the yield of the desired chromene. This guide provides a framework for troubleshooting common issues, but it is important to remember that each specific reaction may require its own unique optimization.
IV. References
-
Chen, J., et al. (2014). Efficient synthesis of chromenopyridine and chromene via MCRs. Chinese Chemical Letters, 25(7), 1071-1075. Available at: --INVALID-LINK--
-
Desai, S. D., et al. (2017). A Benign synthesis of 2-amino-4H-chromene in aqueous medium using hydrotalcite (HT) as a heterogeneous base catalyst. ResearchGate. Available at: --INVALID-LINK--
-
Reddy, T. J., et al. (2009). Reactivity of allenylphosphonates toward salicylaldehydes and activated phenols: facile synthesis of chromenes and substituted butadienes. The Journal of Organic Chemistry, 74(17), 6496-6503. Available at: --INVALID-LINK--
-
Reddy, T. J., et al. (2009). Reactivity of Allenylphosphonates toward Salicylaldehydes and Activated Phenols: Facile Synthesis of Chromenes and Substituted Butadienes. The Journal of Organic Chemistry, 74(17), 6496-6503. Available at: --INVALID-LINK--
-
Masesane, I. B., & Batshelor, L. H. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2206–2216. Available at: --INVALID-LINK--
-
Carta, A., et al. (2015). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. Molecules, 20(4), 6845-6858. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from --INVALID-LINK--
-
Singh, P., & Singh, J. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Scientific Research in Science and Technology, 3(8), 112-117. Available at: --INVALID-LINK--
-
Kaye, P. T., & Nocanda, X. W. (2003). Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3-substituted 4-hydroxy chromenes as potential cytotoxic agents. RSC Advances, 3(1), 133-139. Available at: --INVALID-LINK--
-
Bhanja, C., et al. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1668–1694. Available at: --INVALID-LINK--
-
Elinson, M. N., et al. (2018). One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. Molecules, 23(11), 2959. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Michael reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (2020, February 15). Michael Addition Reaction EXPLAINED [Video]. YouTube. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity of allenylphosphonates toward salicylaldehydes and activated phenols: facile synthesis of chromenes and substituted butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Catalyst Showdown: DABCO vs. Other Bases in Chromene Synthesis – A Researcher's Guide
In the landscape of medicinal chemistry and drug development, the chromene scaffold stands as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. The efficient synthesis of these heterocyclic motifs is a subject of continuous investigation. Among the various synthetic routes, the one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol or naphthol derivative is a popular and atom-economical approach. The success of this reaction often hinges on the choice of catalyst, typically a base, which can significantly influence reaction rates, yields, and overall efficiency.
This guide provides an in-depth comparison of the catalytic activity of 1,4-diazabicyclo[2.2.2]octane (DABCO) against other commonly employed organic and inorganic bases in the synthesis of 2-amino-4H-chromenes. We will delve into the mechanistic underpinnings of this transformation and provide experimental data to offer a clear, evidence-based perspective for researchers aiming to optimize their synthetic strategies.
The Crucial Role of the Base Catalyst
The synthesis of 2-amino-4H-chromenes via the multicomponent approach is a domino reaction that typically proceeds through an initial Knoevenagel condensation followed by a Michael addition and a subsequent intramolecular cyclization. The base catalyst plays a pivotal role in each of these steps:
-
Knoevenagel Condensation: The base deprotonates the active methylene compound (malononitrile), generating a nucleophilic carbanion that attacks the carbonyl carbon of the aldehyde. This is followed by dehydration to yield a benzylidenemalononitrile intermediate.
-
Michael Addition: The base then facilitates the deprotonation of the hydroxyl group of the phenol or naphthol, activating it for a nucleophilic attack on the electron-deficient double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the negatively charged oxygen attacks one of the nitrile groups, leading to the formation of the chromene ring system.
The ideal base catalyst should be effective in promoting all these steps, leading to high yields in a short reaction time under mild conditions.
DABCO: A Strong Contender in the Catalytic Arena
DABCO, a bicyclic tertiary amine, has emerged as a highly efficient organocatalyst for a multitude of organic transformations, including the synthesis of chromenes.[1] Its rigid, cage-like structure makes the lone pair of electrons on the nitrogen atoms highly accessible, contributing to its strong basicity and nucleophilicity. Furthermore, DABCO is an inexpensive, non-toxic, and environmentally benign catalyst, making it an attractive choice for green chemistry applications.[2]
Comparative Performance: DABCO vs. Other Bases
To objectively assess the catalytic prowess of DABCO, we have compiled experimental data from various studies that have investigated the efficacy of different bases in the synthesis of 2-amino-4H-chromenes. The following table summarizes the performance of DABCO in comparison to other commonly used catalysts for the synthesis of a model chromene derivative.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DABCO | 5 | EtOH:H₂O (1:1) | Room Temp. | 45 min | 92 | [3] |
| Piperidine | 20 | Ethanol | Room Temp. | 20 h | 71 | [4] |
| Triethylamine (TEA) | catalytic amount | CH₂Cl₂ | 25 | - | High | [5] |
| DBU | - | - | - | - | - | [2] |
| Melamine | 30 mg | H₂O:EtOH (2:1) | Reflux | 10 min | 96 | [6] |
| Glycine | - | Aqueous | Ultrasound | - | High | [7] |
| No Catalyst | - | EtOH:H₂O (1:1) | Room Temp. | 3 h | Trace | [3] |
Note: Reaction conditions and substrates may vary between studies, affecting direct comparability. The data presented aims to provide a general overview of catalyst performance.
From the compiled data, it is evident that DABCO offers a significant advantage in terms of reaction time and yield under ambient conditions compared to traditional bases like piperidine. While other catalysts like melamine show excellent results, DABCO's performance at room temperature without the need for reflux or sonication highlights its efficiency. The negligible yield in the absence of a catalyst underscores the essential role of the base in this transformation.
Mechanistic Insight: The DABCO-Catalyzed Pathway
The catalytic cycle of DABCO in the three-component synthesis of 2-amino-4H-chromenes is illustrated below. The mechanism highlights the sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization steps, all facilitated by the basic nature of DABCO.
Caption: Proposed mechanism for the DABCO-catalyzed synthesis of 2-amino-4H-chromenes.
Experimental Protocols
To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the synthesis of a representative 2-amino-4H-chromene derivative using both DABCO and piperidine as catalysts.
Protocol 1: DABCO-Catalyzed Synthesis of 2-Amino-4-(furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile[3]
Materials:
-
Furan-2-carbaldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Dimedone (10 mmol)
-
DABCO (5 mol%)
-
Ethanol:Water (1:1, 20 mL)
-
Dichloromethane
Procedure:
-
To a round-bottom flask, add furan-2-carbaldehyde (10 mmol), malononitrile (10 mmol), dimedone (10 mmol), and DABCO (5 mol%) to a solvent mixture of 20 mL of EtOH:H₂O (1:1).
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion of the reaction, the solid product will precipitate.
-
Filter the solid and wash with distilled water (3 x 10 mL) to remove the catalyst.
-
Extract the product with dichloromethane.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol:water (4:1) to obtain the pure product.
Protocol 2: Piperidine-Catalyzed Synthesis of 2-Amino-4-(4-bromophenyl)-3-cyano-6,7-methylendioxy-4H-chromene[4]
Materials:
-
4-Bromobenzaldehyde (2.17 mmol)
-
Malononitrile (2.17 mmol)
-
3,4-Methylenedioxyphenol (2.17 mmol)
-
Piperidine (0.434 mmol, 20 mol%)
-
Ethanol (15 mL)
Procedure:
-
Combine 4-bromobenzaldehyde (2.17 mmol), malononitrile (2.17 mmol), and 3,4-methylenedioxyphenol (2.17 mmol) in 15 mL of ethanol in a suitable flask.
-
Add piperidine (0.434 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product will precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, the crude product can be further purified by recrystallization.
Caption: General experimental workflow for chromene synthesis.
Conclusion and Future Outlook
The synthesis of chromenes is a vital endeavor in the field of medicinal chemistry, and the choice of catalyst is a critical parameter for an efficient and green synthetic process. This guide has demonstrated that DABCO is a highly effective and advantageous catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes. Its ability to provide high yields in short reaction times under mild, environmentally friendly conditions positions it as a superior alternative to many traditional bases.
While this guide provides a comparative overview, further research focusing on a standardized, side-by-side comparison of a broader range of catalysts under identical conditions would be invaluable to the scientific community. The continued exploration of novel, efficient, and sustainable catalytic systems will undoubtedly pave the way for the more accessible and environmentally conscious production of these important heterocyclic compounds.
References
A Comparative Guide to Green Synthesis of 2H-Chromene-3-Carbonitriles: Pushing the Boundaries of Eco-Friendly Drug Discovery
In the landscape of modern medicinal chemistry, the synthesis of heterocyclic compounds remains a cornerstone of drug discovery. Among these, the 2H-chromene-3-carbonitrile scaffold is of paramount importance, forming the structural core of numerous compounds with a wide array of biological activities.[1] The conventional synthetic routes to these molecules, however, often rely on harsh reaction conditions, toxic organic solvents, and stoichiometric amounts of hazardous reagents, posing significant environmental and economic challenges.
This guide provides a comprehensive comparison of alternative, green synthetic methodologies for 2H-chromene-3-carbonitriles. We will delve into the mechanistic intricacies, compare the performance of different approaches with supporting experimental data, and provide detailed protocols for their implementation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to adopt more sustainable and efficient synthetic strategies.
The Shift Towards Greener Pastures: Why Alternative Syntheses Matter
The principles of green chemistry are not merely an academic exercise; they are a critical necessity for the future of chemical synthesis. By prioritizing the use of renewable resources, minimizing waste, and avoiding hazardous substances, we can create a more sustainable and economically viable pharmaceutical industry. The synthesis of 2H-chromene-3-carbonitriles, a privileged scaffold in drug discovery, is an ideal platform to showcase the power and practicality of these green approaches.
Comparative Analysis of Green Synthetic Methodologies
The most common and efficient route to 2H-chromene-3-carbonitriles is a one-pot, three-component reaction involving an aldehyde, malononitrile, and a phenol derivative (such as resorcinol or dimedone). The green alternatives to this reaction primarily focus on the energy source, catalyst, and reaction medium. Below, we compare four prominent green methodologies: Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis, Catalyst-Free Synthesis in Green Solvents, and Organocatalysis in Green Solvents.
Data Presentation: A Head-to-Head Comparison
| Methodology | Energy Source | Catalyst | Solvent | Typical Reaction Time | Typical Yield (%) | Key Advantages | References |
| Conventional Heating | Thermal | Piperidine | Ethanol | 4-7 hours | Moderate to Good | Well-established | [2] |
| Microwave-Assisted | Microwave | Ammonium Acetate | Ethanol | 8-10 minutes | 85-95 | Rapid reaction rates, high yields | [2][3] |
| Ultrasound-Assisted | Sonication | Orange Juice Extract | Solvent-free | 30 minutes | ~79 | Mild conditions, use of natural catalyst | [4] |
| Catalyst-Free | Thermal (Room Temp) | None | Ethanol | 2 hours | ~90 | Simplicity, no catalyst contamination | [5] |
| Organocatalysis | Thermal (Reflux) | Pyridine-2-carboxylic acid (P2CA) | Water:EtOH (1:1) | 15-30 minutes | up to 98 | High yields, short reaction times, recyclable catalyst | [6][7] |
| Mechanocatalysis | Mechanical (Grinding) | Na2CO3 | Solvent-free | 30 minutes | Good | Solvent-free, simple workup | [8] |
In-Depth Analysis of Green Methodologies
Microwave-Assisted Synthesis: The Need for Speed
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[9][10][11][12] The mechanism involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatically reduced reaction times and improved yields compared to conventional heating methods.[2]
Causality Behind Experimental Choices: The choice of a polar solvent like ethanol or DMF is crucial for efficient microwave absorption.[2] The use of a catalyst like ammonium acetate provides a mild acidic environment that facilitates the initial Knoevenagel condensation.[3]
-
In a microwave-safe vessel, combine 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (1 mmol), 2-naphthol (1 mmol), malononitrile (1 mmol), and a catalytic amount of ammonium acetate.
-
Add ethanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 120 °C) for 8-10 minutes.[2]
-
After completion, cool the reaction mixture to room temperature.
-
The solid product is then collected by filtration, washed with cold ethanol, and dried.
Caption: Workflow for Microwave-Assisted Synthesis.
Ultrasound-Assisted Synthesis: The Power of Cavitation
Ultrasound-assisted synthesis utilizes the energy of sound waves to induce chemical reactions.[12][13] The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in the reaction medium. This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating the reaction rate.[4][14]
Causality Behind Experimental Choices: The use of a natural and readily available catalyst like orange juice extract, which contains citric acid, provides a mild acidic environment for the reaction.[4] The solvent-free condition is a significant green advantage, reducing waste and simplifying purification.
-
In a flask, mix an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol).
-
Add a few drops of orange juice extract as a catalyst.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specific frequency (e.g., 40 KHz) for the required time (e.g., 30 minutes) at room temperature.[14]
-
Monitor the reaction progress by TLC.
-
Upon completion, add ethanol to the reaction mixture and stir.
-
Collect the solid product by filtration and recrystallize from ethanol.
Caption: Mechanism of Ultrasound-Assisted Synthesis.
Catalyst-Free Synthesis in Green Solvents: The Elegance of Simplicity
The development of catalyst-free reactions is a major goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification.[15] Performing these reactions in environmentally benign solvents like water or ethanol further enhances their green credentials.[5][16][17]
Causality Behind Experimental Choices: The use of ethanol as a solvent is advantageous due to its low toxicity, renewability, and ability to solubilize the reactants.[5] The reaction proceeds at room temperature, which minimizes energy consumption. The absence of a catalyst relies on the inherent reactivity of the starting materials under these mild conditions.
-
In a round-bottom flask, dissolve the pyrazole aldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in ethanol.
-
Stir the reaction mixture at room temperature for the specified duration (e.g., 2 hours).
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
Caption: Workflow for Catalyst-Free Synthesis.
Organocatalysis in Green Solvents: The Sustainable Catalyst
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in green synthesis.[18][19][20][21][22] Catalysts like L-proline and pyridine-2-carboxylic acid (P2CA) are often derived from natural sources, are non-toxic, and can be recycled and reused.[6][7][23]
Causality Behind Experimental Choices: Pyridine-2-carboxylic acid (P2CA) exhibits dual acid-base behavior, which is key to its catalytic activity. The carboxylic acid group activates the aldehyde, while the pyridine nitrogen acts as a base to deprotonate the active methylene compound.[6][7][23] The use of a water-ethanol mixture as a solvent is an excellent green choice, combining the high polarity of water with the solubilizing power of ethanol.[6][7]
-
To a mixture of a substituted aldehyde (3 mmol), malononitrile (3 mmol), and dimedone (3 mmol) in a water:EtOH (1:1) solvent mixture, add pyridine-2-carboxylic acid (15 mol%).
-
Reflux the reaction mixture for the required time (e.g., 15-30 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
The catalyst can often be recovered from the filtrate for reuse.
Caption: Mechanism of P2CA-Catalyzed Synthesis.
Conclusion: A Greener Future for Chromene Synthesis
The development of green synthetic methods for 2H-chromene-3-carbonitriles offers significant advantages over traditional approaches. By embracing techniques such as microwave and ultrasound irradiation, catalyst-free reactions, and the use of organocatalysts in green solvents, chemists can significantly reduce the environmental impact of their work while often improving efficiency. This guide provides a starting point for researchers to explore and adopt these sustainable practices, contributing to a greener and more efficient future for drug discovery and development.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol – Oriental Journal of Chemistry [orientjchem.org]
- 6. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of chromene derivatives using microwave-assisted method | Vietnam Journal of Chemistry [vjs.ac.vn]
- 12. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 13. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. jmchemsci.com [jmchemsci.com]
- 20. l-Proline-catalysed synthesis of 2-aryl-2H,5H-thiopyrano[2,3-b] thiochromen-5-ones from 4-hydroxydithiocoumarins and cinnamaldehyde derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. l-Proline-catalysed synthesis of chromeno[2,3-b]chromene from 4-hydroxy-2H-chromene-2-thione and an anti-proliferative study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. The L-proline modified Zr-based MOF (Basu-proline) catalyst for the one‐pot synthesis of dihydropyrano[3,2-c]chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Green protocol for the synthesis of 2-amino-4 H -chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02718G [pubs.rsc.org]
A Comparative Guide to the Reactivity of Substituted 2H-Chromene-3-carbonitriles
This guide provides an in-depth comparative analysis of the reactivity of substituted 2H-chromene-3-carbonitriles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] We will explore the influence of various substituents on the chromene scaffold, dissect key reaction pathways, and provide validated experimental protocols to support further research and development.
Introduction: The Versatile Chromene Scaffold
The 2H-chromene (or 2H-1-benzopyran) framework is a privileged scaffold found in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] The introduction of a carbonitrile group at the C3 position, often accompanied by an amino or imino group at C2, creates a highly versatile building block for organic synthesis. These functional groups serve as reactive handles for constructing more complex molecular architectures.[3]
A critical point of clarification is the relationship between 2H-chromene-3-carbonitrile and its common tautomers and derivatives, which are often generated in situ or are the direct products of multicomponent reactions. The most frequently encountered and synthetically accessible derivatives are the 2-amino-4H-chromene-3-carbonitriles and their reactive intermediate, the 2-imino-2H-chromene-3-carbonitriles.[1][2][6] The reactivity of the system is fundamentally dictated by which of these forms is present.
Caption: Key isomeric forms influencing the reactivity of the chromene-3-carbonitrile system.
Comparative Analysis of Reactivity
The reactivity of the chromene-3-carbonitrile system is primarily governed by the electrophilic and nucleophilic centers, which are modulated by the substitution pattern on the aromatic ring and at the C2 and C4 positions.
The Role of the C2-Imino/Amino Group
The 2-imino-2H-chromene-3-carbonitrile is a pivotal intermediate in many syntheses.[1][6] Its imine functionality is highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of subsequent heterocyclization reactions.
-
Reaction with N,N-Binucleophiles: Reagents like hydrazine hydrate and o-phenylenediamine readily attack the C2-imine. This is followed by an intramolecular cyclization involving the C3-nitrile group to form novel fused heterocyclic systems, such as chromeno[4,3-c]pyrazoles and chromeno[4,3-e][2][7]diazepines.[6] The initial Knoevenagel condensation to form the imino-chromene is often the rate-determining step, and its efficiency can be influenced by the catalyst and solvent choice.[6]
The Influence of C4 Substituents in 4H-Chromenes
In the more stable 2-amino-4H-chromene-3-carbonitrile isomers, the nature of the substituent at the C4 position drastically affects the molecule's properties and reactivity. This position is typically introduced via the aldehyde component in a multicomponent reaction.
-
Electron-Donating vs. Electron-Withdrawing Groups (Aryl Substituents): The electronic nature of the C4-aryl substituent has a pronounced effect on reaction yields during synthesis. A study on the one-pot synthesis of 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles demonstrated this relationship clearly.
| C4-Aryl Substituent (R) | Electronic Effect | Yield (%)[7] |
| 4-N,N-dimethylaminophenyl | Strong Electron-Donating | 95 |
| 4-methoxyphenyl | Electron-Donating | 92 |
| Phenyl | Neutral | 90 |
| 4-chlorophenyl | Electron-Withdrawing | 85 |
| 4-nitrophenyl | Strong Electron-Withdrawing | 82 |
As shown in the table, electron-donating groups on the C4-aryl ring generally lead to higher isolated yields. This can be attributed to the stabilization of the carbocation intermediate formed at the C4 position during the reaction mechanism.
-
Alkyl vs. Aryl Substituents: Replacing the C4-aryl group with a nitroalkyl moiety has been shown to produce potent cytotoxic agents.[1] This highlights how modifications at C4 can be a powerful strategy for tuning biological activity, likely by altering the molecule's steric and electronic profile, which affects its interaction with biological targets.
The Impact of Substituents on the Benzene Ring
Substituents on the core benzopyran ring modulate the overall electron density of the system, influencing the reactivity of the heterocyclic portion.
-
Halogenation: The introduction of a bromine atom at the C6 position (e.g., in 6-bromo-2-amino-4-(nitroalkyl)-4H-chromenes) has been correlated with a significant increase in cytotoxic activity against several cancer cell lines.[1] From a reactivity standpoint, the electron-withdrawing nature of the halogen can enhance the electrophilicity of the pyran ring, potentially making it more susceptible to certain nucleophilic attacks or influencing its metabolic stability.
Key Reaction Mechanisms and Synthetic Protocols
Understanding the mechanism of formation is key to controlling the synthesis and predicting the reactivity of these compounds. The most common synthetic route is a one-pot, three-component reaction.
Proposed Mechanism for Multicomponent Synthesis
The reaction between a salicylaldehyde, malononitrile, and a third component (e.g., a phenol or a nitroalkane) typically proceeds through a cascade of reactions catalyzed by a base like DBU or sodium carbonate.[1][7]
Caption: Proposed dual-pathway mechanism for the synthesis of 2-amino-4H-chromene-3-carbonitriles.[1]
This mechanism highlights two potential pathways:
-
Pathway A: Michael addition of a nucleophile onto the Knoevenagel adduct, followed by intramolecular cyclization.
-
Pathway B: Intramolecular cyclization of the Knoevenagel adduct to form the highly reactive 2-imino-2H-chromene intermediate, which is then trapped by the nucleophile in a Michael addition.[1]
The operative pathway can depend on the specific reactants, catalyst, and reaction conditions chosen.
Experimental Protocol: One-Pot Synthesis of 7-Hydroxy-4H-Chromene-3-Carbonitriles
This protocol is adapted from a validated, environmentally friendly procedure for synthesizing a library of substituted chromenes.[7] The choice of an aqueous medium and a mild base makes this an example of green chemistry.
Objective: To synthesize 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles via a three-component reaction.
Materials:
-
Substituted Benzaldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
Resorcinol (2 mmol)
-
Sodium Carbonate (Na₂CO₃) (0.1 mmol, 5 mol%)
-
Water (10 mL)
-
96% Ethanol
-
Toluene
Procedure:
-
To a 50 mL round-bottom flask, add the substituted benzaldehyde (2 mmol), malononitrile (2 mmol), and resorcinol (2 mmol).
-
Add 5 mL of water to the flask.
-
In a separate beaker, prepare the catalyst solution by dissolving sodium carbonate (2.12 mg, 0.1 mmol) in 5 mL of water.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2 hours.
-
Upon completion, a solid product will have precipitated from the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining catalyst and unreacted resorcinol.
-
Recrystallize the crude product from a mixture of 96% ethanol and toluene to afford the pure 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitrile.
Causality and Self-Validation:
-
Catalyst Choice: Sodium carbonate is a mild, inexpensive, and environmentally benign base sufficient to catalyze the initial Knoevenagel condensation between the aldehyde and malononitrile.[7]
-
Solvent: Water is used as a green solvent, which also facilitates the precipitation of the organic product, simplifying the workup procedure.
-
Validation: The formation of the product can be confirmed by spectroscopic methods. The ¹³C NMR will show a characteristic signal for the nitrile carbon around δ = 119-121 ppm and for C2 at δ = 160-161 ppm.[7] The IR spectrum will exhibit characteristic bands for NH₂, CN, and OH functionalities.
Conclusion
The reactivity of the 2H-chromene-3-carbonitrile scaffold is rich and highly tunable. The key to understanding and exploiting its chemistry lies in recognizing the roles of the 2-imino intermediate and the stable 2-amino-4H-chromene product. Substituents on both the C4-position and the aromatic backbone provide powerful handles for modulating electronic properties, which not only affects reaction outcomes and yields but also has a profound impact on biological activity. The multicomponent synthesis protocols offer an efficient and atom-economical route to these valuable compounds, paving the way for their application in drug discovery and materials science.
References
- 1. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-Chromene-3-carbonitrile [myskinrecipes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Validation of 6-chloro-2H-chromene-3-carbonitrile: An In-Depth Analysis of HPLC and NMR Methodologies
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate like 6-chloro-2H-chromene-3-carbonitrile is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This compound serves as a versatile scaffold in the synthesis of novel bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders and cancer.[1] An impure starting material can introduce confounding variables in biological assays, compromise reaction yields, and lead to the generation of unidentified, potentially toxic byproducts.
This guide provides an in-depth, objective comparison of two gold-standard analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond procedural descriptions to explore the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the most widely used technique in the pharmaceutical industry for purity and impurity testing.[4][5][6] Its power lies in its exceptional resolving capability, allowing for the separation of the main compound from closely related structural analogues, precursors, and degradation products.
The Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically alkyl-bonded silica, such as C18) is used in conjunction with a polar mobile phase (commonly a mixture of water and a water-miscible organic solvent like acetonitrile or methanol).[5] Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Rationale: The C18 phase provides excellent hydrophobic retention for a wide range of organic molecules like chromene derivatives.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: 0.1% Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low viscosity and a low UV cutoff, making it ideal for gradient elution and UV detection.[5]
-
Gradient Elution: A linear gradient from 30% B to 95% B over 20 minutes. Rationale: A gradient is crucial for eluting any potential impurities that may have significantly different polarities from the main compound, ensuring they are detected rather than being retained indefinitely on the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: The aromatic chromene structure is expected to have strong UV absorbance at this wavelength, providing high sensitivity.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile. Dilute as necessary to fall within the linear range of the detector.
Data Interpretation and Results
Purity is typically calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Parameter | Result | Interpretation |
| Retention Time (Main Peak) | 12.5 min | The time at which the target compound elutes under the specified conditions. |
| Area (Main Peak) | 2,500,000 | The integrated area of the this compound peak. |
| Total Area (All Peaks) | 2,525,000 | The sum of all peak areas in the chromatogram. |
| Calculated Purity | ≥99% | The compound meets a high purity standard, suitable for most R&D applications.[1][8] |
Trustworthiness Check: While convenient, the area percent method's main assumption can be a weakness. If an impurity has a poor UV chromophore, its purity contribution will be underestimated. A PDA detector can mitigate this by assessing peak purity across multiple wavelengths, but for true quantitative accuracy, a reference standard for each impurity is required.
Nuclear Magnetic Resonance (NMR): The Definitive Structural and Quantitative Tool
NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation.[9] More importantly for this context, its quantitative application (qNMR) is a primary analytical method. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal, a fundamental principle that allows for highly accurate purity determination without the need for a reference standard of the analyte itself.[10][11][12]
¹H and ¹³C NMR for Structural Confirmation
Before quantification, the identity of this compound must be confirmed.
-
¹H NMR: Provides information on the number of different proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin splitting), and their relative numbers (integration). The spectrum should be consistent with the expected structure.
-
¹³C NMR: Shows the number of unique carbon environments in the molecule.[13][14] For this compound, 10 distinct signals are expected, confirming the absence of significant impurities with different carbon backbones.
Workflow for Quantitative NMR (qNMR) Purity Determination
Caption: Workflow for qNMR Purity Analysis.
Detailed Experimental Protocol: qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[15]
-
Sample Preparation:
-
Using a microbalance, accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of a high-purity (>99.5%) internal standard (e.g., maleic acid) into the same vial. Rationale: The internal standard must be stable, non-volatile, have a known structure and purity, and possess signals that do not overlap with the analyte signals.[11]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Crucial Parameter: Set a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being integrated (a value of 30-60 seconds is often sufficient for quantitative accuracy). Rationale: This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, making the signal integration directly proportional to the number of protons.[16]
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Select a well-resolved, non-overlapping signal for the analyte and one for the internal standard.
-
Integrate these signals accurately.
-
Purity Calculation and Results
The purity is calculated using the following formula:[10]
Purity (%) = (Is / IIC) x (nIC / ns) x (MWs / MWIC) x (mIC / ms) x PIC
Where:
-
I : Integral value of the signal
-
n : Number of protons giving rise to the signal
-
MW : Molecular Weight (Analyte: 191.62 g/mol )
-
m : Mass
-
P : Purity of the internal standard
-
s : Sample (analyte)
-
IC : Internal Calibrant (standard)
| Parameter | Analyte (s) | Internal Standard (IC) |
| Mass (m) | 10.15 mg | 5.25 mg |
| Molecular Weight (MW) | 191.62 | 116.07 (Maleic Acid) |
| Signal Integrated | Aromatic proton (singlet) | Olefinic protons (singlet) |
| Number of Protons (n) | 1 | 2 |
| Integral (I) | 1.00 | 0.95 |
| Purity of IC (PIC) | - | 99.8% |
| Calculated Purity (Ps) | 99.3% |
Trustworthiness Check: qNMR is considered a primary ratio method. Its accuracy is directly tied to the precision of the weighings and the certified purity of the internal standard.[17] The method is nondestructive and provides structural confirmation simultaneously with quantification.[15]
Comparative Analysis: HPLC vs. NMR
The choice of analytical method is not arbitrary; it depends on the specific question being asked. For purity determination, using orthogonal methods—those based on different principles—provides the most robust and reliable data.[18] HPLC (based on chromatographic separation) and NMR (based on nuclear spin properties) are ideal orthogonal techniques.
| Feature | HPLC (with UV Detection) | qNMR |
| Principle | Chromatographic separation based on polarity/hydrophobicity. | Direct measurement of nuclear spins; signal is proportional to molar concentration. |
| Primary Use | Separation of complex mixtures; detection of trace impurities. | Structural elucidation and absolute quantification. |
| Sensitivity | High (ppm to ppb level). | Moderate (low mg level). |
| Quantification Basis | Relative (Area %), relies on response factors. Can be absolute with specific impurity standards. | Absolute, using an internal standard of known purity. A primary method.[10] |
| Reference Standard | Requires a reference standard of the main compound for identity confirmation (retention time). | Does not require a reference standard of the analyte for purity calculation.[19] |
| Strengths | - Excellent for resolving closely related impurities.[4]- High throughput.- Widely available. | - Provides simultaneous structural confirmation.- High accuracy and precision.- Detects non-chromophoric impurities (if they contain protons).- Nondestructive.[18] |
| Weaknesses | - May not detect impurities without a UV chromophore.- Response factors can vary between analyte and impurities, affecting accuracy of area % method. | - Lower sensitivity than HPLC.- Signal overlap can complicate integration.- Requires more sample mass.- Higher initial instrument cost. |
| Best For... | Routine quality control, stability studies, detecting trace and process-related impurities. | Definitive purity assessment, reference standard characterization, resolving discrepancies from other methods.[19] |
Conclusion
For the comprehensive validation of this compound purity, neither HPLC nor NMR should be considered in isolation. They are complementary partners in ensuring analytical certainty.
-
HPLC serves as the frontline tool for detecting and quantifying process-related and degradation impurities, offering unparalleled separation power and sensitivity. Its role is to answer: "What else is in the sample, and in what relative amount?"
-
qNMR provides an orthogonal, absolute measure of purity, anchoring the analysis to a fundamental physical property. It simultaneously confirms the structural integrity of the main component and provides a highly accurate purity value independent of chromatographic response factors. Its role is to answer: "How much of the desired molecule is truly present in the weighed mass?"
By employing both HPLC for impurity profiling and qNMR for absolute purity assignment, researchers and drug development professionals can establish a self-validating system. This dual-pronged approach ensures that the this compound used in subsequent research is of verified identity and quantifiable purity, thereby upholding the principles of scientific rigor and data integrity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tasianinch.com [tasianinch.com]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 8. axel.as-1.co.jp [axel.as-1.co.jp]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 12. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 13. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. resolvemass.ca [resolvemass.ca]
- 16. rssl.com [rssl.com]
- 17. ethz.ch [ethz.ch]
- 18. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
assessing the anti-cancer activity of 6-chloro-2H-chromene-3-carbonitrile derivatives against cell lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, the chromene scaffold has emerged as a privileged structure due to its broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical comparison of 6-chloro-2H-chromene-3-carbonitrile derivatives, assessing their anti-cancer activity against various cell lines and elucidating the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics.
The introduction of a chlorine atom at the 6-position of the 2H-chromene ring, coupled with a carbonitrile group at the 3-position, has been a focal point of medicinal chemistry efforts.[4] This specific substitution pattern is believed to enhance the anti-proliferative properties of the chromene core.[5] This guide will delve into the supporting experimental data, providing a comparative analysis of various derivatives and a detailed protocol for assessing their cytotoxic potential.
Comparative Anti-Cancer Activity of this compound Derivatives
The anti-cancer efficacy of this compound derivatives has been evaluated against a panel of human cancer cell lines, with several studies highlighting their potent cytotoxic effects. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for a selection of these derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as cell passage number, incubation time, and assay methodology.
| Compound/Derivative | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| Representative 2-amino-3-carbonitrile chromene derivative (Compound 4f) | MCF-7 | Breast Adenocarcinoma | 4.74 µg/mL | [6] |
| Representative 2-amino-3-carbonitrile chromene derivative (Compound 4h) | MCF-7 | Breast Adenocarcinoma | 21.97 µg/mL | [6] |
| Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile Derivatives | MCF-7 | Breast Adenocarcinoma | Varies | [7] |
| 4-Aryl-4H-chromene derivatives | Multiple | Various | Varies | [1] |
| Benzo[h]chromene derivatives | HL-60 | Acute Myeloid Leukemia | Varies | [8] |
Note: The IC50 values are presented as reported in the respective literature. Conversion from µg/mL to µM requires the molecular weight of the specific compound.
Unraveling the Mechanism of Action: Induction of Apoptosis
A significant body of evidence suggests that this compound derivatives exert their anti-cancer effects primarily through the induction of apoptosis, or programmed cell death.[7][9] Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its deregulation is a hallmark of cancer. These chromene derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by various intracellular stresses and converges on the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspase-9. Both pathways culminate in the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, ultimately leading to cell death.[8]
Studies have demonstrated that treatment of cancer cells with these derivatives leads to:
-
Activation of Caspases: Increased activity of key caspases like caspase-3, -8, and -9.[1][10]
-
Modulation of Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[9]
-
DNA Fragmentation: A characteristic feature of late-stage apoptosis.
Below is a diagram illustrating the convergence of the intrinsic and extrinsic apoptotic pathways, which are common targets of this compound derivatives.
Caption: Simplified diagram of the extrinsic and intrinsic apoptotic pathways targeted by this compound derivatives.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This protocol provides a standardized workflow for determining the IC50 value of a test compound.[12][13][14]
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette and sterile tips
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution. A common starting concentration range is 0.1 to 100 µM.
-
Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing the compound.
-
Add 50 µL of serum-free medium and 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 of this compound derivatives using the MTT assay.
Conclusion and Future Directions
The this compound scaffold represents a promising framework for the development of novel anti-cancer agents. The derivatives discussed in this guide have demonstrated significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis. The provided experimental protocol for the MTT assay offers a robust method for the initial screening and characterization of new analogs.
Future research should focus on synthesizing and evaluating a broader range of derivatives with systematic structural modifications to establish a clear structure-activity relationship (SAR). In vivo studies using animal models are also crucial to validate the preclinical efficacy and assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. Furthermore, a deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will be instrumental in optimizing their therapeutic potential and advancing them toward clinical development.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluating the cytotoxic effects of some chlorinated substituted 2-amino-3-carbonitrile chromene derivatives on 3T3 and MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Chromene-Based Agrochemicals: From a Core Scaffold to Field Potential
Authored for Researchers, Scientists, and Agrochemical Development Professionals
This guide provides an in-depth analysis of the agrochemical efficacy of compounds derived from the chromene scaffold, with a particular focus on the synthetic versatility offered by intermediates like 6-chloro-2H-chromene-3-carbonitrile. Moving beyond a simple product-to-product comparison, we delve into the foundational science, comparative experimental data from recent literature, and the strategic methodologies essential for evaluating this promising class of bioactive molecules.
The Chromene Scaffold: A Privileged Structure in Agrochemical Discovery
The chromene (or benzopyran) ring system is a "privileged scaffold" in medicinal and agrochemical research.[1] Found in a wide array of natural products such as flavonoids, tocopherols, and alkaloids, this heterocyclic structure is associated with a broad spectrum of biological activities.[2] Its appeal in agrochemical development stems from several key factors:
-
Natural Product Origins: Compounds derived from nature often possess novel mechanisms of action and favorable environmental profiles.[3]
-
Synthetic Tractability: The chromene core is readily synthesized and, more importantly, highly amenable to chemical modification. Intermediates like this compound serve as versatile building blocks, allowing chemists to systematically alter substituents and explore structure-activity relationships (SAR).[4][5]
-
Diverse Bioactivity: Research has demonstrated the potential of chromene derivatives as potent antifungal, insecticidal, anticancer, and antimicrobial agents, providing a rich foundation for developing new crop protection solutions.[2][6][7]
The strategic importance of this scaffold lies in its potential to yield novel modes of action, a critical need in an era of increasing pesticide resistance to conventional chemistries.[8]
Synthetic Strategy: Building a Library of Bioactive Derivatives
The foundation of evaluating a chemical class is the ability to generate a diverse library of analogues for screening. Multi-component reactions (MCRs) are frequently employed for the efficient synthesis of the 2-amino-4H-chromene-3-carbonitrile core.[9] The diagram below illustrates a generalized pathway where a substituted salicylaldehyde (which could contain the 6-chloro substitution) reacts with an active methylene compound like malononitrile, often catalyzed by a base, to form the chromene ring. This core can then undergo further chemical modifications to produce a wide range of final compounds for efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products-Based Fungicides: Synthesis and Antifungal Activity against Plant Pathogens of 2H-Chromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. isvsvegsci.in [isvsvegsci.in]
- 9. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purification of Chromene-3-carbonitriles: A Comparative Evaluation
For researchers, medicinal chemists, and professionals in drug development, the purity of a compound is paramount. Chromene-3-carbonitriles, a class of heterocyclic compounds with significant biological activities, are no exception. The synthetic routes to these molecules, often elegant one-pot multicomponent reactions, can yield a crude product containing unreacted starting materials, intermediates, and side products. The choice of purification technique is therefore a critical determinant of the final compound's quality, yield, and suitability for downstream applications.
This guide provides an in-depth, objective comparison of the three most common purification techniques for chromene-3-carbonitriles: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). Drawing upon experimental data and established principles, we will explore the nuances of each method, enabling you to make an informed decision for your specific purification needs.
The Importance of Purification: Beyond a Simple Clean-up
The impurities in a crude reaction mixture can significantly impact the biological evaluation of chromene-3-carbonitriles. Even small amounts of unreacted aldehydes or highly colored byproducts can interfere with assays, leading to false positives or negatives. Furthermore, for compounds destined for preclinical or clinical studies, stringent purity requirements are mandated by regulatory agencies. Therefore, an effective purification strategy is not merely about aesthetics but is a cornerstone of reliable and reproducible scientific research.
Comparative Overview of Purification Techniques
| Technique | Principle | Typical Purity | Throughput | Cost | Key Advantage |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Good to Excellent (>98%) | High | Low | Scalable and cost-effective for crystalline solids. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase. | Good to Excellent (>95%) | Medium | Medium | Versatile for a wide range of compounds and impurities. |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | Excellent (>99%) | Low to Medium | High | Unparalleled resolution for achieving very high purity. |
Recrystallization: The Classic Approach for Crystalline Solids
Recrystallization is a powerful and economical purification technique that leverages the differences in solubility between the desired compound and its impurities in a chosen solvent system. The principle is simple: "like dissolves like." A solvent is selected in which the chromene-3-carbonitrile is sparingly soluble at room temperature but highly soluble at elevated temperatures. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.
Causality Behind Experimental Choices in Recrystallization:
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:
-
Not react with the compound.
-
Have a high-temperature coefficient of solubility for the target compound. This means the compound's solubility increases significantly with temperature.
-
Dissolve impurities well at all temperatures or not at all. If impurities are highly soluble, they will remain in the mother liquor upon cooling. If they are insoluble, they can be removed by hot filtration.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable.
Commonly used solvents for the recrystallization of 2-amino-4H-chromene-3-carbonitriles are ethanol, ethanol-water mixtures, or ethanol-toluene mixtures.[1][2] The presence of the polar amino and nitrile groups, along with the chromene core, often makes polar protic solvents like ethanol a good starting point. The addition of a co-solvent like water or toluene can fine-tune the solubility properties to achieve optimal crystal formation.
Experimental Protocol: Recrystallization of 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile
This protocol is adapted from a typical procedure for the purification of 2-amino-4H-chromene-3-carbonitrile derivatives.[1]
-
Dissolution: Place the crude chromene-3-carbonitrile (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of a 96% ethanol and toluene mixture (e.g., 20 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely. If any insoluble impurities remain, perform a hot filtration.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Quantitative Data for Recrystallization
| Compound | Starting Material | Recrystallization Solvent | Yield | Reference |
| 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile | Crude reaction product | 96% Ethanol/Toluene | 90% | [1] |
| 2-Amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile | Crude reaction product | 96% Ethanol/Toluene | 92% | [1] |
Workflow for Recrystallization
Caption: Workflow of the recrystallization process.
Silica Gel Column Chromatography: The Workhorse of Purification
Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase (the eluent).[3] For chromene-3-carbonitriles, which possess a range of polar functional groups, this technique can be very effective in separating the desired product from less polar starting materials and more polar byproducts.
Causality Behind Experimental Choices in Column Chromatography:
The success of column chromatography hinges on the careful selection of the stationary and mobile phases.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of chromene-3-carbonitriles due to its polar nature, which allows for good separation of moderately polar compounds.
-
Mobile Phase (Eluent): The choice of eluent is critical. A solvent system is chosen that provides a good separation of the target compound from impurities on a Thin Layer Chromatography (TLC) plate, with the desired compound having an Rf value of approximately 0.2-0.4. A common eluent system for chromene-3-carbonitriles is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] The polarity of the eluent is gradually increased during the chromatography (gradient elution) to first elute the less polar impurities and then the more polar desired product.
Experimental Protocol: Column Chromatography of a 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile
This protocol is based on a reported procedure for the purification of a series of chromene-3-carbonitrile derivatives.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude chromene-3-carbonitrile in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial solvent system (e.g., hexane). Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate) to the mobile phase. A typical gradient could be from 100% hexane to a 4:1 mixture of hexane:ethyl acetate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chromene-3-carbonitrile.
Quantitative Data for Column Chromatography
| Compound | Starting Material | Eluent System | Yield | Reference |
| 2-Amino-4-(nitromethyl)-4H-chromene-3-carbonitrile | Crude reaction product | EtOAc/hexane (4:1) | 85% | [4] |
| 2-Amino-6-bromo-4-(nitromethyl)-4H-chromene-3-carbonitrile | Crude reaction product | EtOAc/hexane (4:1) | 82% | [4] |
Workflow for Column Chromatography
Caption: Workflow of the column chromatography process.
Preparative High-Performance Liquid Chromatography (Prep HPLC): The Ultimate in Purity
For applications demanding the highest level of purity, such as the isolation of minor impurities for structural elucidation or the preparation of analytical standards, preparative HPLC is the method of choice.[5] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
Causality Behind Experimental Choices in Preparative HPLC:
The development of a preparative HPLC method is a systematic process that begins with analytical scale experiments.
-
Column Chemistry: Reversed-phase chromatography, using a C18-functionalized silica stationary phase, is a common choice for the purification of moderately polar organic molecules like chromene-3-carbonitriles.
-
Mobile Phase: A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic modifier, such as acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Method Development: The method is first developed on an analytical scale to achieve good separation of the target compound from its impurities. This analytical method is then scaled up to a preparative scale by increasing the column diameter, flow rate, and injection volume.
Experimental Protocol: Preparative HPLC of a Chromene-3-carbonitrile
-
Analytical Method Development: Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm) that provides baseline separation of the chromene-3-carbonitrile from its impurities. A typical starting gradient could be 10-90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
-
Scale-Up: Scale up the analytical method to a preparative C18 column (e.g., 21.2 x 150 mm, 5 µm). The flow rate and injection volume are increased proportionally to the column's cross-sectional area.
-
Sample Preparation: Dissolve the crude or partially purified chromene-3-carbonitrile in a suitable solvent, ideally the initial mobile phase, and filter it to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the desired compound.
-
Fraction Analysis and Isolation: Analyze the collected fractions by analytical HPLC to confirm their purity. Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the highly pure chromene-3-carbonitrile.
Quantitative Data for Preparative HPLC
While specific data for chromene-3-carbonitriles is not available, preparative HPLC is routinely used to achieve purities of >99% with recoveries often exceeding 90% for small molecules in the pharmaceutical industry.[6]
Workflow for Preparative HPLC
Caption: Workflow of the preparative HPLC process.
Conclusion: Selecting the Right Tool for the Job
The choice of purification technique for chromene-3-carbonitriles is a strategic decision that depends on the desired purity, the scale of the purification, and available resources.
-
Recrystallization is an excellent first choice for crystalline chromene-3-carbonitriles, offering high throughput and cost-effectiveness for achieving good to excellent purity, especially at a larger scale.
-
Silica Gel Column Chromatography is a versatile and reliable method for a wide range of chromene-3-carbonitriles and is particularly useful when dealing with non-crystalline materials or complex mixtures of impurities.
-
Preparative HPLC is the ultimate tool for achieving the highest possible purity, making it indispensable for the preparation of analytical standards, reference compounds, and materials for late-stage preclinical and clinical studies.
A judicious and often multi-step approach, for instance, an initial purification by column chromatography followed by a final polishing step with recrystallization, can be a highly effective strategy. By understanding the principles and practicalities of each technique, researchers can confidently select and implement the most appropriate purification strategy to obtain high-quality chromene-3-carbonitriles for their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 6-chloro-2H-chromene-3-carbonitrile: A Guide for Researchers and Drug Development Professionals
Introduction: 6-chloro-2H-chromene-3-carbonitrile is a pivotal scaffold in medicinal chemistry and agrochemical research. Its unique structural features make it a valuable intermediate for the synthesis of a diverse range of bioactive molecules, including those with potential applications in treating neurological disorders and cancer.[1] The efficient and cost-effective synthesis of this key intermediate is therefore of paramount importance for researchers and professionals in the field of drug development. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this compound, offering a comprehensive cost-benefit analysis supported by experimental data to aid in the selection of the most appropriate method for specific research and development needs.
Route 1: Two-Step Synthesis via Knoevenagel Condensation of 5-Chlorosalicylaldehyde
This classical and widely utilized approach involves a two-step process commencing with the Knoevenagel condensation of 5-chlorosalicylaldehyde and malononitrile to form an imino intermediate, which is subsequently hydrolyzed to yield the final product.
Step 1: Knoevenagel Condensation to form 6-chloro-2-imino-2H-chromene-3-carbonitrile
The first step is a base-catalyzed Knoevenagel condensation. The reaction of an aldehyde or ketone with an active methylene compound, like malononitrile, in the presence of a basic catalyst leads to a carbon-carbon bond formation. This is followed by a cyclization to form the chromene ring.
Experimental Protocol:
-
In a round-bottom flask, dissolve 5-chlorosalicylaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the intermediate product, 6-chloro-2-imino-2H-chromene-3-carbonitrile, often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis of 6-chloro-2-imino-2H-chromene-3-carbonitrile
The imino intermediate is then hydrolyzed under acidic or basic conditions to afford the desired this compound.
Experimental Protocol:
-
Suspend the 6-chloro-2-imino-2H-chromene-3-carbonitrile intermediate in a mixture of water and ethanol.
-
Add a stoichiometric amount of a base, such as sodium hydroxide, and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Route 2: One-Pot Synthesis from 4-Chlorophenol and Acrylonitrile (Proposed)
This proposed alternative route aims to streamline the synthesis into a single step, potentially offering advantages in terms of time and resource efficiency. This method would involve the reaction of 4-chlorophenol with acrylonitrile under conditions that facilitate both the addition of the cyanoethyl group to the phenol and the subsequent cyclization and dehydrogenation to form the chromene ring.
Proposed Experimental Protocol:
-
In a pressure vessel, combine 4-chlorophenol (1 equivalent) and acrylonitrile (1.2 equivalents) in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Add a suitable catalyst system, which could be a combination of a Lewis acid (e.g., AlCl₃) and a dehydrogenating agent (e.g., sulfur or a palladium catalyst).
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Cost-Benefit Analysis
To provide a clear comparison, the following table summarizes the key metrics for each synthetic route. The cost estimates are based on currently available market prices for the starting materials and reagents.
| Metric | Route 1: Two-Step Knoevenagel Condensation | Route 2: One-Pot from 4-Chlorophenol (Proposed) |
| Starting Materials Cost | Moderate. Key starting materials are 5-chlorosalicylaldehyde and malononitrile. | Low to Moderate. 4-chlorophenol and acrylonitrile are generally less expensive. |
| Reagent & Catalyst Cost | Low. Uses inexpensive bases like piperidine and sodium hydroxide. | Potentially High. May require more expensive Lewis acids and/or transition metal catalysts. |
| Overall Yield | Generally high (typically >80% over two steps). | Potentially lower and more variable, requiring significant optimization. |
| Reaction Time | Longer due to the two-step process (typically 3-6 hours). | Potentially shorter in a one-pot setup, but optimization could be lengthy. |
| Process Complexity | Relatively straightforward with isolation of an intermediate. | More complex to set up and optimize due to the one-pot nature and potentially harsh conditions. |
| Safety & Handling | Malononitrile is toxic. Standard laboratory precautions are required. | Acrylonitrile is a carcinogen and highly flammable. Requires stringent safety measures and specialized equipment (pressure vessel). |
| Environmental Impact | Uses common organic solvents. Waste generated from two separate steps. | High-boiling point solvents like DMF can be difficult to remove and are environmentally concerning. Potential for metal catalyst waste. |
| Scalability | Readily scalable with well-established procedures. | Scalability may be challenging due to high pressures and temperatures, and catalyst deactivation. |
Data Presentation
Table 1: Starting Material and Reagent Cost Comparison
| Compound | Route 1 Cost (per mole of product, estimated) | Route 2 Cost (per mole of product, estimated) |
| 5-Chlorosalicylaldehyde | ~$50-100[2][3][4] | - |
| Malononitrile | ~$10-20[5][6] | - |
| 4-Chlorophenol | - | ~$5-15[7][8][9][10] |
| Acrylonitrile | - | ~$2-5[11][12][13][14] |
| Piperidine | <$1[15][16][17][18] | - |
| Sodium Hydroxide | <$1[19][20][21][22] | - |
| Total Estimated Cost | ~$60-120 | ~$7-20 (excluding catalyst) |
Disclaimer: Prices are estimates and can vary based on supplier, purity, and quantity.
Visualization of Synthetic Pathways
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Chlorosalicylaldehyde price,buy 5-Chlorosalicylaldehyde - chemicalbook [m.chemicalbook.com]
- 3. 5-Chlorosalicylaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 5-Chlorosalicylaldehyde, 98% 635-93-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Malononitrile, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 4-Chlorophenol = 99 106-48-9 [sigmaaldrich.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. 4-chlorophenol, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. accustandard.com [accustandard.com]
- 11. intratec.us [intratec.us]
- 12. businessanalytiq.com [businessanalytiq.com]
- 13. echemi.com [echemi.com]
- 14. Acrylonitrile, 99+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. chemimpex.com [chemimpex.com]
- 16. dir.indiamart.com [dir.indiamart.com]
- 17. Piperidine, 99% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 18. cenmed.com [cenmed.com]
- 19. Sodium Hydroxide, Reagent, 100 g | Flinn Scientific [flinnsci.com]
- 20. chemcentral.com [chemcentral.com]
- 21. businessanalytiq.com [businessanalytiq.com]
- 22. Sodium Hydroxide [walmart.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-chloro-2H-chromene-3-carbonitrile: Personal Protective Equipment and Disposal
As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, 6-chloro-2H-chromene-3-carbonitrile is a compound of significant interest in research and development.[1][2] Its unique chromene structure lends itself to a wide range of chemical transformations, making it a valuable building block for creating novel bioactive molecules.[1][3] However, its utility in the lab is matched by the critical need for rigorous safety protocols. Structurally similar compounds and available safety data indicate that this chemical poses hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6]
This guide provides a direct, field-tested framework for handling this compound, focusing on the essential personal protective equipment (PPE) and the logic behind its selection. Our goal is to move beyond a simple checklist and instill a culture of safety through a deep understanding of the risks and control measures.
Hazard Assessment: Understanding the Risk
Before any handling procedure, a thorough risk assessment is mandatory.[7] Based on data for this compound and analogous structures, the primary hazards are categorized as follows:
-
Skin Irritation: Causes skin irritation upon contact.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5][6]
-
Harmful if Swallowed/Inhaled/Absorbed: Safety data for the specific CAS number (57543-67-6) indicates the compound is harmful if swallowed, in contact with skin, or if inhaled.[8]
These hazards dictate a multi-faceted PPE strategy to protect the primary routes of exposure: dermal, ocular, and respiratory.[9]
Personal Protective Equipment (PPE): Your Primary Barrier
Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense to minimize airborne exposure.[10][11] PPE serves as the essential final barrier between you and the chemical.
| Protection Type | Specification | Rationale & Expert Insight |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A full-face shield should be worn over goggles if there is a significant splash or aerosol generation risk.[12][13] | Goggles provide a seal around the eyes to protect against splashes and dust.[12] A face shield offers a broader barrier, protecting the entire face from direct contact. Standard safety glasses do not offer adequate protection as they lack the necessary seal. |
| Skin & Body Protection | 100% cotton or flame-resistant (FR) lab coat with tight cuffs.[12] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[10][12] | The lab coat protects against incidental contact and small splashes. Synthetic materials like polyester should be avoided as they can melt and adhere to the skin in a fire.[13] Closed shoes and long pants ensure no skin is exposed.[10] |
| Hand Protection | Disposable nitrile gloves (minimum 5-mil thickness).[10][14] | Nitrile gloves provide effective short-term splash protection against a wide range of chemicals.[14] It is crucial to understand that "disposable" means single-use; they are not intended for prolonged chemical immersion.[14] Always inspect gloves for holes before use and change them immediately upon contamination or after completing a task to prevent cross-contamination.[10][14] For extended operations, consult the glove manufacturer's compatibility chart. |
| Respiratory Protection | All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.[11][15] A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[15][16] | The primary method to prevent respiratory exposure is to control the hazard at the source using ventilation.[10] Respirator use requires a formal program including fit-testing and medical evaluation to be effective.[16] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic procedure is essential for minimizing risk.
-
Preparation:
-
Designate a specific work area within a chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[12]
-
Assemble all necessary equipment and reagents before retrieving the chemical.
-
Don all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and transfers, inside the fume hood to contain any dust or aerosols.[10]
-
Use tools like spatulas and weighing paper appropriate for handling solids. Avoid actions that could generate dust, such as scraping vigorously.
-
Keep the container of this compound tightly closed when not in use.[5]
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Carefully remove gloves by peeling them off from the cuff, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.[14]
-
Remove your lab coat and wash your hands thoroughly with soap and water immediately after the procedure and before leaving the laboratory.[9][11]
-
Safe Handling and Disposal Workflow
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of chemical waste is a serious safety and compliance violation.
-
Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste.[15]
-
Solid Waste: This includes contaminated gloves, weighing papers, paper towels, and any unused solid chemical. Place these items in a dedicated, clearly labeled hazardous solid waste container.[15]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[15]
-
-
Container Management: Ensure all waste containers are properly sealed, labeled with the full chemical name and hazard warnings, and stored in a designated satellite accumulation area until collection by environmental health and safety personnel.
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely utilize this compound to advance their scientific objectives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | 57543-67-6 [sigmaaldrich.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. uwlax.edu [uwlax.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Personal protective equipment | Safety Unit [weizmann.ac.il]
- 13. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 14. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 15. benchchem.com [benchchem.com]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
